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  • Product: 3-[(Oxolan-2-ylmethoxy)methyl]aniline
  • CAS: 927803-13-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-[(Oxolan-2-ylmethoxy)methyl]aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-[(Oxolan-2-ylmethoxy)...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-[(Oxolan-2-ylmethoxy)methyl]aniline. While experimental data for this specific molecule is limited in public literature, this document synthesizes information from structurally related compounds and foundational chemical principles to offer a robust predictive analysis. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis, providing insights into the potential of this and similar molecules.

Introduction: The Aniline and Tetrahydrofuran Moieties as Building Blocks

The aniline scaffold is a cornerstone in modern medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1] The unique electronic properties and synthetic versatility of substituted anilines have established their importance in the development of drugs for a multitude of diseases.[1] The amino group of aniline significantly influences the reactivity of the aromatic ring, making it highly susceptible to electrophilic substitution.[2]

The tetrahydrofuran (THF) ring is another privileged structure in drug discovery, often incorporated to enhance solubility and provide specific steric and electronic interactions with biological targets.[3][4] The combination of an aniline core with a tetrahydrofuran-containing substituent in 3-[(Oxolan-2-ylmethoxy)methyl]aniline presents a molecule with intriguing potential for novel chemical and biological activities.

Physicochemical Properties: A Predictive Analysis

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₁H₁₅NO₂Based on its chemical structure.[5]
Molecular Weight 193.24 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidAniline and many of its derivatives are liquids at room temperature.[6]
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, ether, chloroform).The aniline moiety imparts some hydrophobicity, while the ether and amino groups can participate in hydrogen bonding, suggesting some water solubility. Aniline itself is sparingly soluble in water.[6]
Boiling Point Estimated > 200 °CThe presence of the relatively bulky (oxolan-2-ylmethoxy)methyl group would likely increase the boiling point compared to simpler anilines.
pKa (of the conjugate acid) ~4.0 - 4.5The basicity of aniline is significantly reduced compared to aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.[6] The ether substituent is not expected to drastically alter this.

Proposed Synthesis Protocol

A plausible synthetic route to 3-[(Oxolan-2-ylmethoxy)methyl]aniline involves a nucleophilic substitution reaction. The following protocol is a proposed method based on standard organic chemistry transformations.

Two-Step Synthesis from 3-Aminobenzyl Alcohol

This approach utilizes a Williamson ether synthesis followed by a standard workup.

Step 1: Synthesis of 3-[(Oxolan-2-ylmethoxy)methyl]aniline

  • Materials: 3-Aminobenzyl alcohol, Sodium hydride (NaH), 2-(Chloromethyl)tetrahydrofuran, Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a stirred solution of 3-aminobenzyl alcohol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

    • Cool the mixture back to 0 °C and add a solution of 2-(chloromethyl)tetrahydrofuran (1.2 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-[(Oxolan-2-ylmethoxy)methyl]aniline.

Causality Behind Experimental Choices:

  • The use of a strong base like sodium hydride is necessary to deprotonate the benzylic alcohol, forming a nucleophilic alkoxide.

  • Anhydrous THF is used as the solvent to prevent quenching of the sodium hydride and the alkoxide intermediate.

  • An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent reaction of the strong base with atmospheric moisture and carbon dioxide.

  • The reaction is initially cooled to control the exothermic reaction of sodium hydride with the alcohol.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3_Aminobenzyl_alcohol 3-Aminobenzyl Alcohol Deprotonation Deprotonation in Anhydrous THF 3_Aminobenzyl_alcohol->Deprotonation NaH Sodium Hydride (NaH) NaH->Deprotonation 2_Chloromethyl_THF 2-(Chloromethyl)tetrahydrofuran Nucleophilic_Substitution Nucleophilic Substitution 2_Chloromethyl_THF->Nucleophilic_Substitution Deprotonation->Nucleophilic_Substitution Formation of Alkoxide Workup_Purification Aqueous Workup & Column Chromatography Nucleophilic_Substitution->Workup_Purification Target_Molecule 3-[(Oxolan-2-ylmethoxy)methyl]aniline Workup_Purification->Target_Molecule

Caption: Proposed two-step synthesis of 3-[(Oxolan-2-ylmethoxy)methyl]aniline.

Spectroscopic Signature Analysis (Predicted)

While experimental spectra for the target molecule are not available, we can predict the key spectroscopic features based on the known spectra of its constituent moieties.

¹H NMR Spectroscopy
  • Aromatic Protons (δ 6.5-7.2 ppm): The protons on the aniline ring will appear in this region, likely as a complex multiplet.

  • Benzylic Protons (-CH₂-O-) (δ ~4.5 ppm): The two protons of the benzylic methylene group will likely appear as a singlet.

  • THF Methylene Protons (-O-CH₂- and -CH-O-) (δ 3.5-4.0 ppm): The protons on the tetrahydrofuran ring adjacent to the oxygen atoms will be in this region.

  • Other THF Methylene Protons (δ 1.8-2.2 ppm): The remaining protons on the tetrahydrofuran ring will appear further upfield.

  • Amine Protons (-NH₂) (δ ~3.6 ppm): A broad singlet corresponding to the two amine protons. This peak may be exchangeable with D₂O.

¹³C NMR Spectroscopy
  • Aromatic Carbons (δ 110-150 ppm): Six signals are expected for the aromatic carbons. The carbon attached to the amino group will be the most shielded.

  • Benzylic Carbon (-CH₂-O-) (δ ~70 ppm): The carbon of the benzylic methylene group.

  • THF Carbons (δ 25-80 ppm): Four signals are expected for the carbons of the tetrahydrofuran ring.

Infrared (IR) Spectroscopy
  • N-H Stretching (3300-3500 cm⁻¹): Two distinct bands in this region are characteristic of a primary amine.

  • C-H Stretching (Aromatic and Aliphatic) (2850-3100 cm⁻¹): Stretching vibrations for the C-H bonds of the benzene ring and the aliphatic portions of the molecule.

  • C-O Stretching (1050-1150 cm⁻¹): A strong band corresponding to the C-O-C ether linkage.

  • C=C Stretching (Aromatic) (1450-1600 cm⁻¹): Vibrations of the aromatic ring.

Chemical Reactivity

The reactivity of 3-[(Oxolan-2-ylmethoxy)methyl]aniline is dictated by the interplay of the electron-donating amino group and the overall electronic nature of the (oxolan-2-ylmethoxy)methyl substituent.

Electrophilic Aromatic Substitution

The amino group is a strong activating and ortho-, para-directing group for electrophilic aromatic substitution.[2][7] Therefore, reactions such as halogenation, nitration, and sulfonation are expected to occur readily at the positions ortho and para to the amino group.

EAS_Reactivity Aniline 3-[(Oxolan-2-ylmethoxy)methyl]aniline Ortho1 Ortho-substituted product Aniline->Ortho1 Position 2 Ortho2 Ortho-substituted product Aniline->Ortho2 Position 6 Para Para-substituted product Aniline->Para Position 4 E_plus Electrophile (E+)

Sources

Exploratory

Synthesis Route for 3-[(Oxolan-2-ylmethoxy)methyl]aniline: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, designing a scalable and high-yielding synthetic route requires more than just mixing reagents; it demands a deep understanding of chemoselectivity and mechanistic cau...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, designing a scalable and high-yielding synthetic route requires more than just mixing reagents; it demands a deep understanding of chemoselectivity and mechanistic causality. The target compound, 3-[(Oxolan-2-ylmethoxy)methyl]aniline (CAS: 927803-13-2)[1], is a highly specialized building block featuring a tetrahydrofurfuryl ether moiety and an active primary aniline. This whitepaper outlines a robust, two-step synthetic architecture designed to circumvent common pitfalls such as unwanted hydrogenolysis, ensuring a self-validating and reproducible workflow.

Strategic Retrosynthetic Analysis & Mechanistic Rationale

The molecular architecture of the target presents two distinct functional domains: a benzyl ether linkage and an aromatic amine. A logical retrosynthetic disconnection at the ether oxygen reveals two commercially accessible precursors: tetrahydrofurfuryl alcohol (THFA) and 3-nitrobenzyl bromide .

The forward synthesis is executed in two phases:

  • Williamson Etherification: Coupling the alcohol and the bromide to form the ether linkage.

  • Chemoselective Nitro Reduction: Reducing the nitroarene to an aniline without cleaving the newly formed benzyl ether.

Synthesis A Tetrahydrofurfuryl alcohol + 3-Nitrobenzyl bromide B 2-(((3-Nitrobenzyl)oxy)methyl) tetrahydrofuran A->B Step 1: NaH, THF Williamson Etherification C 3-[(Oxolan-2-ylmethoxy)methyl]aniline (Target Compound) B->C Step 2: NaBH4, AcOH, Pd/C Chemoselective Reduction

Fig 1. Two-step synthetic route to 3-[(Oxolan-2-ylmethoxy)methyl]aniline.

Phase I: Alkoxide Generation and Williamson Etherification

Causality & Expert Insights: Tetrahydrofurfuryl alcohol (THFA) is a primary alcohol, but the adjacent oxolane (tetrahydrofuran) ring introduces mild steric hindrance. To drive the nucleophilic substitution ( SN​2 ) efficiently, complete deprotonation of the alcohol is mandatory. Sodium hydride (NaH) in a polar aprotic solvent like anhydrous THF is the industry standard for this transformation, forming a highly nucleophilic alkoxide intermediate[2]. 3-Nitrobenzyl bromide is chosen over the chloride variant due to the superior leaving group ability of the bromide ion, which accelerates the SN​2 kinetics at ambient temperatures.

Self-Validating Protocol:

  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet[2].

  • Base Suspension: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (50 mL) and cool the system to 0 °C using an ice bath[2].

  • Alkoxide Formation: Add THFA (1.0 eq) dropwise. Remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation and cessation of H2​ gas evolution[2].

  • Electrophile Addition: Re-cool the mixture to 0 °C. Add a solution of 3-nitrobenzyl bromide (1.05 eq) in THF (20 mL) dropwise to control the exothermic reaction.

  • Reaction Drive: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor completion via TLC (Hexane/EtOAc 3:1).

  • Workup: Quench carefully with cold water. Extract with ethyl acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo. Purify via flash chromatography to isolate 2-(((3-nitrobenzyl)oxy)methyl)tetrahydrofuran .

Phase II: Chemoselective Nitro Reduction

Causality & Expert Insights: A critical failure point in this synthesis is the over-reduction of the intermediate. Standard catalytic hydrogenation (pressurized H2​ gas over a Pd/C catalyst) poses a severe risk of O-debenzylation—the unintended cleavage of the benzyl ether linkage[3].

To build a fail-safe system, we abandon pressurized H2​ in favor of a chemoselective catalytic transfer hydrogenation. Utilizing sodium borohydride ( NaBH4​ ) and acetic acid (AcOH) in the presence of a catalytic amount of Pd/C generates hydrogen in situ. This specific reagent system has been field-proven to selectively reduce aromatic nitro groups to anilines while leaving delicate O-benzyl ethers completely intact[4].

Self-Validating Protocol:

  • System Preparation: In a 250 mL flask, dissolve the intermediate 2-(((3-nitrobenzyl)oxy)methyl)tetrahydrofuran (1.0 eq) in toluene to achieve a 0.15 M concentration[4].

  • Catalyst & Acid Addition: Add 10% Pd/C (5 wt% relative to the substrate) followed by glacial acetic acid (1.5 eq)[4].

  • In-Situ Hydrogen Generation: Slowly add NaBH4​ (3.5 eq) in small portions. Caution: Manage the effervescence carefully[4].

  • Reaction Drive: Stir the reaction mixture at room temperature for 14 hours[4]. The slow release of hydrogen ensures high chemoselectivity.

  • Workup: Filter the mixture through a pad of Celite to safely remove the Pd/C catalyst, washing the filter cake thoroughly with ethyl acetate[4].

  • Neutralization: Treat the filtrate with saturated aqueous NaHCO3​ until gas evolution ceases. Extract with ethyl acetate, dry over MgSO4​ , and concentrate[4].

  • Purification: Purify the crude product via column chromatography (DCM/MeOH 95:5) to yield pure 3-[(Oxolan-2-ylmethoxy)methyl]aniline .

Workflow Step1 Step 1: Etherification • NaH (1.2 eq) • THF, 0 °C to RT • 3-Nitrobenzyl bromide Workup1 Workup 1 • Quench with H2O • Extract with EtOAc • Brine wash, dry over MgSO4 Step1->Workup1 Step2 Step 2: Reduction • NaBH4 (3.5 eq), AcOH • Pd/C (cat.), Toluene • Stir at RT for 14 h Workup1->Step2 Workup2 Workup 2 • Filter through Celite • Neutralize with aq. NaHCO3 • Column Chromatography Step2->Workup2 Pure Pure Workup2->Pure

Fig 2. Experimental workflow highlighting step-by-step procedures and workup.

Quantitative Process Parameters

The following table summarizes the optimized stoichiometric ratios and expected yields for the synthetic route, providing a benchmark for process scaling.

StepReaction TypeKey Reagents & SolventsTemp (°C)Time (h)Expected Yield
1 Williamson EtherificationTHFA, 3-Nitrobenzyl bromide, NaH, THF0 → 254 - 680 - 85%
2 Chemoselective ReductionIntermediate, NaBH4​ , AcOH, Pd/C, Toluene251470 - 75%

Self-Validating Analytical Checkpoints

To ensure the integrity of the final product, the following 1H NMR (400 MHz, CDCl3​ ) spectroscopic markers must be verified:

  • Aniline Amine ( NH2​ ): Broad singlet ~3.6 ppm (integrates to 2H). Disappears upon D2​O exchange.

  • Benzyl Methylene (Ar- CH2​ -O): Sharp singlet ~4.45 ppm (integrates to 2H). Confirms the preservation of the benzyl ether linkage.

  • Oxolane Ring: Multiplets ~3.8 ppm (1H, CH-O) and ~1.6–2.0 ppm (4H, CH2​CH2​ ).

References

  • PubChemLite - 927803-13-2 (C12H17NO2) | uni.lu | 1

  • Ethyl tetrahydrofurfuryl ether | 62435-71-6 | Benchchem | 2

  • NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation | Sciforum | 3

  • Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions | SCIRP | 4

Sources

Foundational

CAS number for 3-[(Oxolan-2-ylmethoxy)methyl]aniline

An In-Depth Technical Guide to 3-[(Oxolan-2-ylmethoxy)methyl]aniline: Synthesis, Properties, and Potential Applications in Drug Discovery Abstract This technical guide provides a comprehensive overview of the chemical en...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-[(Oxolan-2-ylmethoxy)methyl]aniline: Synthesis, Properties, and Potential Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the chemical entity 3-[(Oxolan-2-ylmethoxy)methyl]aniline. Due to the compound's novelty and the absence of a registered CAS number in publicly accessible databases, this document synthesizes information from related chemical structures and established synthetic methodologies to offer a scientifically grounded perspective. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into its structural significance, a plausible synthetic route, and its potential as a scaffold in medicinal chemistry.

Introduction and Compound Profile

3-[(Oxolan-2-ylmethoxy)methyl]aniline is a substituted aniline derivative featuring an oxolane (more commonly known as tetrahydrofuran or THF) moiety linked to a benzyl group at the meta position of the aniline ring. As of the latest database searches, a specific CAS (Chemical Abstracts Service) number for this compound has not been identified, suggesting it may be a novel chemical entity or a compound not yet widely reported in the literature.

The structure combines three key pharmacophoric elements:

  • Aniline Core: A privileged structure in medicinal chemistry, the aniline scaffold is a cornerstone for a wide array of therapeutic agents due to its synthetic versatility and ability to form crucial interactions with biological targets.[1]

  • Oxolane (Tetrahydrofuran) Ring: The THF ring is a versatile motif in drug design. It can act as a bioisostere for other groups, improve aqueous solubility, and influence the conformational properties of a molecule.[2][3]

  • Flexible Ether Linkage: The ether linkage provides rotational flexibility, which can be critical for optimal binding to a biological target.

Given these features, 3-[(Oxolan-2-ylmethoxy)methyl]aniline presents an interesting scaffold for exploration in various therapeutic areas.

Physicochemical Properties (Predicted)

While experimental data is unavailable, the following properties can be predicted based on its structure.

PropertyPredicted Value
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Hydrogen Bond Donors 1 (from the -NH₂ group)
Hydrogen Bond Acceptors 3 (two from the ether oxygens and one from the nitrogen)
LogP (Lipophilicity) Predicted to be moderately lipophilic, a key parameter for drug absorption and distribution.
Polar Surface Area The presence of oxygen and nitrogen atoms suggests a moderate polar surface area, influencing cell permeability.

The Role of Aniline and Oxolane Moieties in Drug Discovery

The potential utility of 3-[(Oxolan-2-ylmethoxy)methyl]aniline in drug discovery can be inferred from the established roles of its constituent parts.

The Aniline Scaffold: A Privileged Core

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast number of pharmaceuticals.[4][5] Their applications span various therapeutic areas, including oncology, cardiovascular diseases, and infectious diseases.[4][5] The amino group of aniline is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities to modulate pharmacological properties.[6] However, it is also important to note that the aniline moiety can sometimes be associated with metabolic instability or toxicity, which may necessitate chemical modifications in drug design.[7]

The Oxolane (Tetrahydrofuran) Moiety: A Versatile Modulator

The tetrahydrofuran (THF) ring, a saturated five-membered cyclic ether, is increasingly incorporated into drug candidates.[3] Its inclusion can offer several advantages:

  • Improved Solubility: The oxygen atom can act as a hydrogen bond acceptor, often leading to enhanced aqueous solubility compared to its carbocyclic analogue, cyclopentane.

  • Metabolic Stability: The cyclic ether can be more resistant to metabolic degradation than linear ethers.

  • Conformational Rigidity: The ring system introduces a degree of conformational constraint, which can lead to higher binding affinity and selectivity for a target protein.

  • Bioisosteric Replacement: The THF moiety can serve as a bioisostere for other functional groups, helping to fine-tune the pharmacokinetic and pharmacodynamic profile of a compound.

Proposed Synthesis of 3-[(Oxolan-2-ylmethoxy)methyl]aniline

While a specific, documented synthesis for this compound is not available, a plausible and logical synthetic route can be designed based on well-established organic chemistry reactions. The proposed pathway involves two main stages: the synthesis of the key intermediate, 3-nitrobenzyl (oxolan-2-yl)methyl ether, followed by the reduction of the nitro group to the corresponding aniline.

Retrosynthetic Analysis

A retrosynthetic approach suggests that the target molecule can be derived from a 3-nitrobenzyl halide and tetrahydrofurfuryl alcohol, followed by reduction.

G target 3-[(Oxolan-2-ylmethoxy)methyl]aniline step1 Reduction of Nitro Group target->step1 intermediate1 3-Nitrobenzyl (oxolan-2-yl)methyl ether step1->intermediate1 step2 Williamson Ether Synthesis intermediate1->step2 reactants 3-Nitrobenzyl bromide + Tetrahydrofurfuryl alcohol step2->reactants

Caption: Retrosynthetic pathway for 3-[(Oxolan-2-ylmethoxy)methyl]aniline.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Nitrobenzyl (oxolan-2-yl)methyl ether

This step utilizes the Williamson ether synthesis, a reliable method for forming ethers.

  • Preparation: To a solution of tetrahydrofurfuryl alcohol (1.0 eq) in a suitable aprotic solvent such as anhydrous THF or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Etherification: Cool the reaction mixture back to 0 °C and add a solution of 3-nitrobenzyl bromide (1.0 eq) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 3-nitrobenzyl (oxolan-2-yl)methyl ether.

Step 2: Reduction of the Nitro Group to an Aniline

The reduction of an aromatic nitro group is a standard transformation. Catalytic hydrogenation is a clean and efficient method.

  • Preparation: Dissolve the 3-nitrobenzyl (oxolan-2-yl)methyl ether (1.0 eq) from the previous step in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude 3-[(Oxolan-2-ylmethoxy)methyl]aniline. Further purification, if necessary, can be achieved by column chromatography.

Synthetic Workflow Diagram

G cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Reduction reactant1 Tetrahydrofurfuryl alcohol reagents1 NaH, Anhydrous THF reactant1->reagents1 reactant2 3-Nitrobenzyl bromide product1 3-Nitrobenzyl (oxolan-2-yl)methyl ether reactant2->product1 reagents1->product1 reagents2 H₂, Pd/C, Methanol product1->reagents2 product2 3-[(Oxolan-2-ylmethoxy)methyl]aniline reagents2->product2

Sources

Exploratory

Strategic Sourcing and Synthesis Protocols for 3-[(Oxolan-2-ylmethoxy)methyl]aniline: A Technical Whitepaper

Executive Summary In modern drug discovery, the incorporation of flexible ether linkages and saturated heterocycles is a proven strategy for improving the physicochemical properties of lead compounds, such as aqueous sol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the incorporation of flexible ether linkages and saturated heterocycles is a proven strategy for improving the physicochemical properties of lead compounds, such as aqueous solubility and metabolic stability. 3-[(Oxolan-2-ylmethoxy)methyl]aniline (also systematically named 3-((tetrahydrofuran-2-ylmethoxy)methyl)aniline) is a highly versatile building block[1]. It features an aniline core primed for amide coupling or cross-coupling, a flexible benzylic ether linker, and an oxolane (tetrahydrofuran) ring that acts as a potent hydrogen-bond acceptor.

This technical guide provides a comprehensive, causality-driven roadmap for the synthesis of this molecule, detailing the selection of starting materials, the mechanistic rationale behind the synthetic route, and field-validated experimental protocols.

Retrosynthetic Strategy & Pathway Selection

Designing a robust synthesis for 3-[(Oxolan-2-ylmethoxy)methyl]aniline requires careful consideration of the ether linkage and the reactive amine. A direct alkylation of an unprotected aniline is prone to over-alkylation and poor regioselectivity. Therefore, a masked amine—specifically a nitro group—is essential during the etherification step.

Retrosynthetic Disconnection: The most logical disconnection breaks the molecule at the benzylic ether C-O bond. This yields two highly accessible starting materials:

  • Tetrahydrofurfuryl alcohol (THFA) : Acting as the oxygen nucleophile.

  • 3-Nitrobenzyl bromide (or chloride) : Acting as the highly electrophilic alkylating agent.

Why not the reverse? Attempting to use 3-nitrobenzyl alcohol as the nucleophile and 2-(bromomethyl)tetrahydrofuran as the electrophile is synthetically inferior. The unactivated primary alkyl halide of the oxolane derivative is far less reactive toward SN2 displacement than a benzylic halide, which is stabilized by the adjacent aromatic ring.

Retrosynthesis Target 3-[(Oxolan-2-ylmethoxy)methyl]aniline (Target Molecule) NitroInt 1-Nitro-3-[(oxolan-2-ylmethoxy)methyl]benzene (Nitro Intermediate) Target->NitroInt Functional Group Interconversion (FGI) SM1 Tetrahydrofurfuryl Alcohol (Nucleophile) NitroInt->SM1 Disconnection (C-O Bond) SM2 3-Nitrobenzyl Bromide (Electrophile) NitroInt->SM2

Caption: Retrosynthetic analysis demonstrating the logical disconnection of the target molecule into stable, commercially available precursors.

Core Starting Materials: Profiling & Causality

The success of this synthesis relies on the purity and intrinsic reactivity of the two primary starting materials.

A. Tetrahydrofurfuryl Alcohol (THFA)

THFA (CAS: 97-99-4) is a clear, colorless, and hygroscopic liquid derived industrially from the hydrogenation of furfural[2].

  • Causality in Synthesis: THFA serves as the alkoxide precursor. Its primary hydroxyl group is sterically accessible, making it an excellent nucleophile once deprotonated. Furthermore, THFA is widely regarded as a "green" solvent and reagent, boasting low toxicity and high biodegradability[3].

B. 3-Nitrobenzyl Bromide

3-Nitrobenzyl bromide (CAS: 3958-57-4) is a crystalline solid that acts as the electrophilic partner[4].

  • Causality in Synthesis: The benzylic carbon is highly activated for SN2 nucleophilic attack. The nitro group at the meta position serves a dual purpose: it acts as a stable, inert placeholder for the final amine group, and its electron-withdrawing nature slightly increases the electrophilicity of the benzylic position, accelerating the etherification rate.

Quantitative Data Summary
MaterialCAS NumberMolecular WeightRole in SynthesisPhysical StateSafety & Handling
Tetrahydrofurfuryl Alcohol 97-99-4102.13 g/mol NucleophileColorless LiquidHygroscopic; store sealed. Low toxicity[5].
3-Nitrobenzyl Bromide 3958-57-4216.03 g/mol ElectrophilePale Yellow SolidLachrymator, corrosive. Handle in fume hood[4].
Sodium Hydride (60% in oil) 7646-69-724.00 g/mol BaseGray PowderReacts violently with water. Store under inert gas.
Iron Powder 7439-89-655.84 g/mol ReductantGray PowderFlammable solid.

Experimental Workflow & Protocol Validation

The forward synthesis requires two distinct stages: a Williamson ether synthesis followed by a chemoselective reduction.

The Chemoselectivity Challenge (Expertise Insight)

A critical pitfall in this synthetic route is the reduction of the nitro group to the aniline. Standard catalytic hydrogenation (e.g., Pd/C with H2 gas) is highly efficient for nitro reduction but is notoriously destructive to benzylic ethers , causing hydrogenolysis (cleavage of the C-O bond)[6].

To ensure the integrity of the newly formed benzylic ether, a chemoselective reduction must be employed. The Béchamp reduction, utilizing Iron powder and Ammonium Chloride (Fe/NH4Cl) in an aqueous ethanol mixture, is the premier choice. This method operates via a single-electron transfer mechanism that cleanly reduces the nitro group to an amine without risking the hydrogenolysis of the benzylic ether linkage[7].

Workflow Step1 Step 1: Williamson Etherification THFA + NaH + 3-Nitrobenzyl Bromide Solvent: Anhydrous THF, 0°C to RT Int1 Intermediate: 1-Nitro-3-[(oxolan-2-ylmethoxy)methyl]benzene Step1->Int1 SN2 Displacement (Irreversible Alkoxide Formation) Step2 Step 2: Chemoselective Reduction Fe powder, NH4Cl Solvent: EtOH/H2O, 80°C Int1->Step2 Product Final Product: 3-[(Oxolan-2-ylmethoxy)methyl]aniline Step2->Product Mild Reduction (Prevents Benzylic Ether Cleavage)

Caption: The two-step experimental workflow highlighting the critical chemoselective reduction step.

Step-by-Step Methodologies

Protocol A: Synthesis of 1-Nitro-3-[(oxolan-2-ylmethoxy)methyl]benzene

This protocol utilizes a strong base to irreversibly deprotonate THFA, driving the SN2 reaction to completion.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents). Wash the NaH with anhydrous hexane (2 x 10 mL) to remove the mineral oil, decanting the solvent carefully under nitrogen.

  • Alkoxide Formation: Suspend the washed NaH in anhydrous Tetrahydrofuran (THF, 50 mL) and cool the flask to 0 °C using an ice bath. Slowly add Tetrahydrofurfuryl alcohol (THFA, 1.2 equivalents) dropwise via syringe.

    • Self-Validation: Hydrogen gas evolution will be observed. Stir for 30 minutes at 0 °C until gas evolution ceases, indicating complete alkoxide formation.

  • Alkylation: Dissolve 3-Nitrobenzyl bromide (1.0 equivalent) in anhydrous THF (20 mL) and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor via TLC (Hexanes/Ethyl Acetate 3:1) until the benzyl bromide is consumed.

  • Workup: Quench the reaction carefully with saturated aqueous NH4Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the nitro intermediate.

Protocol B: Chemoselective Reduction to 3-[(Oxolan-2-ylmethoxy)methyl]aniline

This protocol selectively reduces the nitro group while preserving the vulnerable benzylic ether.

  • Preparation: In a 250 mL round-bottom flask, dissolve the 1-Nitro-3-[(oxolan-2-ylmethoxy)methyl]benzene (1.0 equivalent) in a solvent mixture of Ethanol and Water (4:1 ratio, 50 mL total).

  • Reagent Addition: Add Iron powder (Fe, 5.0 equivalents) and Ammonium Chloride (NH4Cl, 2.0 equivalents) to the solution.

  • Reduction: Attach a reflux condenser and heat the vigorously stirring mixture to 80 °C.

    • Self-Validation: The reaction mixture will turn dark brown/black as iron oxides are formed. Monitor via TLC (Hexanes/Ethyl Acetate 1:1) or LC-MS. The reduction typically reaches completion within 2-4 hours[7].

  • Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the iron sludge, washing the filter cake thoroughly with hot Ethyl Acetate (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous residue with saturated aqueous NaHCO3 (20 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organics with brine, dry over Na2SO4, filter, and concentrate to afford the pure 3-[(Oxolan-2-ylmethoxy)methyl]aniline target compound.

References

  • Tetrahydrofurfuryl alcohol - Wikipedia Wikipedia URL:[Link]

  • A A02710 Acacia Powder LR 9000-01-5 500g - Leonid Chemicals Leonid Chemicals URL:[Link]

  • PG_M.Sc.Chemistry_34432 ADVANCED ORGANIC CHEMISTRY Alagappa University URL:[Link]

  • Discovery of the Macrocycle 11-(2-Pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5, - ACS Publications ACS Publications URL:[Link]

Sources

Foundational

solubility of 3-[(Oxolan-2-ylmethoxy)methyl]aniline in organic solvents

An In-depth Technical Guide to the Solubility of 3-[(Oxolan-2-ylmethoxy)methyl]aniline in Organic Solvents Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 3-[(Oxolan-2-ylmethoxy)methyl]aniline in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-[(Oxolan-2-ylmethoxy)methyl]aniline, a key chemical intermediate for researchers, scientists, and drug development professionals. Due to the scarcity of published quantitative data for this specific molecule, this document emphasizes the foundational principles governing solubility, offers a qualitative assessment based on structural analysis, and presents a detailed, field-proven experimental protocol for accurate quantitative measurement. We delve into the theoretical underpinnings of solubility, including Hansen Solubility Parameters, and provide a step-by-step guide to the widely accepted shake-flask equilibrium method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This guide is designed to be a self-validating resource, enabling researchers to generate reliable and reproducible solubility data crucial for process development, formulation, and synthetic chemistry applications.

Introduction

3-[(Oxolan-2-ylmethoxy)methyl]aniline is a substituted aniline derivative whose physicochemical properties are of significant interest to synthetic and medicinal chemists. Its molecular architecture, which features an aromatic amine, an ether linkage, and a saturated heterocyclic (oxolane) ring, provides a unique combination of polarity, hydrogen bonding capability, and nonpolar surface area. Understanding the solubility of this compound in various organic solvents is a critical, rate-limiting step for its application in chemical synthesis, purification via crystallization, and the development of pharmaceutical formulations.[1]

The selection of an appropriate solvent system is paramount for controlling reaction kinetics, yield, and purity. Furthermore, in drug development, solubility directly impacts bioavailability and the feasibility of different administration routes. This guide provides both the theoretical context and the practical, validated methodology to empower researchers to make informed decisions regarding solvent selection for 3-[(Oxolan-2-ylmethoxy)methyl]aniline.

Compound Profile

A thorough understanding of the physicochemical properties of 3-[(Oxolan-2-ylmethoxy)methyl]aniline is the first step in predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂[2]
Molecular Weight 193.24 g/mol
Canonical SMILES C1CC(OC1)COC2=CC=CC(=C2)N[2]
InChIKey NRQCUFIWUNCZBY-UHFFFAOYSA-N[2]
Predicted XlogP 1.6[2]
Structure Chemical structure of 3-[(Oxolan-2-ylmethoxy)methyl]aniline[2]

The structure contains key functional groups that dictate its interactions with solvents:

  • Aniline Moiety: The primary amine (-NH₂) group can act as both a hydrogen bond donor and acceptor. The aromatic ring contributes to van der Waals and π-π stacking interactions.

  • Ether Linkages: The oxygen atoms in the ether and oxolane groups are hydrogen bond acceptors, contributing to the molecule's overall polarity.

  • Oxolane (Tetrahydrofuran) Ring: A polar, cyclic ether.

  • Aliphatic Chain: The methylene bridge provides some nonpolar character.

The predicted XlogP of 1.6 suggests a moderate lipophilicity, indicating that the compound will likely have appreciable solubility in a range of solvents, but not be exclusively soluble in highly nonpolar or highly polar media.

Theoretical Framework for Solubility

The Principle of "Like Dissolves Like"

The most fundamental principle guiding solubility is that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[3][4] This concept can be broken down into the specific interactions that govern the dissolution process:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding. Given the presence of N-H and oxygen functionalities, 3-[(Oxolan-2-ylmethoxy)methyl]aniline is expected to interact favorably with these solvents.[3]

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents have significant dipole moments but lack acidic protons. They can act as hydrogen bond acceptors and engage in dipole-dipole interactions.[3]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals or dispersion forces and are best for dissolving nonpolar compounds.[3]

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) provide a powerful framework.[5][6] This model deconstructs the total cohesive energy of a substance into three components, representing different types of intermolecular forces.[5][6] Each molecule (solute or solvent) is assigned three parameters:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.

These three parameters can be viewed as coordinates in a three-dimensional "Hansen space." The core idea is that substances with closer coordinates in this space are more likely to be miscible.[5] The distance (Ra) between two substances in Hansen space is calculated, and if this distance is less than the interaction radius (R₀) of the solute, dissolution is predicted to be favorable.[5] While the specific HSP values for 3-[(Oxolan-2-ylmethoxy)methyl]aniline are not published, they can be experimentally determined or estimated to guide solvent selection.[7]

Qualitative Solubility Assessment in Common Organic Solvents

Based on the structural analysis and theoretical principles, a qualitative prediction of solubility for 3-[(Oxolan-2-ylmethoxy)methyl]aniline in common laboratory solvents is summarized below. This table serves as a starting point for experimental investigation.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh The aniline N-H group can act as a hydrogen bond donor, while the amine nitrogen and ether oxygens act as strong hydrogen bond acceptors, leading to favorable interactions with protic solvents.[4]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile (ACN), Ethyl AcetateHigh to Medium Strong dipole-dipole interactions are expected. DMSO is a powerful solvent for a wide range of compounds. Solubility in acetone and ethyl acetate may be slightly lower but still significant.
Nonpolar Toluene, Dichloromethane (DCM)Medium to Low The aromatic ring and aliphatic components will interact with these solvents via dispersion forces. DCM's moderate polarity may enhance solubility compared to highly nonpolar solvents.
Nonpolar Aliphatic Hexane, HeptaneLow / Insoluble The overall polarity and hydrogen bonding capability of the molecule are too high for significant miscibility with purely aliphatic, nonpolar solvents.

Experimental Determination of Solubility

To obtain accurate, quantitative data, a validated experimental protocol is essential. The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a solid compound in a liquid solvent.[3][8]

Principle of the Shake-Flask Method

The method involves agitating an excess amount of the solid solute with the solvent at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium.[3] At equilibrium, the solvent is saturated with the solute, and the concentration of the dissolved solute represents its solubility at that specific temperature. Undissolved solid must be present to confirm saturation.[8]

Detailed Experimental Protocol

This protocol outlines the necessary steps for determining the solubility of 3-[(Oxolan-2-ylmethoxy)methyl]aniline.

Materials and Equipment:

  • 3-[(Oxolan-2-ylmethoxy)methyl]aniline (solid, high purity)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or incubator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)[3]

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 3-[(Oxolan-2-ylmethoxy)methyl]aniline to a series of pre-weighed glass vials. An amount that ensures a visible excess of solid remains after equilibration is crucial.

    • Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.[4]

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples at a consistent speed for a period sufficient to reach equilibrium. This typically requires 24 to 72 hours.[3][4] A preliminary time-course study can be performed to determine the minimum time to reach a plateau in concentration.

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).[3]

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a chemically inert syringe filter into a pre-weighed volumetric flask.[3] This step is critical to remove any remaining microscopic solid particles.

    • Dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method. Record the dilution factor accurately.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of 3-[(Oxolan-2-ylmethoxy)methyl]aniline.

Analytical Quantification via HPLC

High-Performance Liquid Chromatography is a precise and accurate method for quantifying the solute concentration in the saturated filtrate.[3]

Typical HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (or a suitable buffer) is common for aniline derivatives.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis detector set to a wavelength of maximum absorbance for 3-[(Oxolan-2-ylmethoxy)methyl]aniline.

  • Calibration: A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[3]

Data Presentation and Interpretation

Solubility data should be reported clearly and consistently, typically in units of mass per volume (mg/mL) or molarity (mol/L) at the specified temperature. The results from the experimental determination can be summarized in a table for easy comparison.

Table for Experimental Solubility Data at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
MethanolExperimental ValueCalculated Value
EthanolExperimental ValueCalculated Value
AcetonitrileExperimental ValueCalculated Value
AcetoneExperimental ValueCalculated Value
Ethyl AcetateExperimental ValueCalculated Value
DichloromethaneExperimental ValueCalculated Value
TolueneExperimental ValueCalculated Value
HexaneExperimental ValueCalculated Value

Visualization of Workflows and Concepts

Diagrams can effectively illustrate the complex relationships and processes involved in solubility determination.

Caption: Theoretical framework for predicting solubility based on solute and solvent properties.

Shake_Flask_Workflow A 1. Preparation Add excess solute to known volume of solvent B 2. Equilibration Agitate at constant T (24-72 hours) A->B C 3. Phase Separation Centrifuge to pellet undissolved solid B->C D 4. Sampling & Filtration Filter supernatant with 0.22 µm PTFE filter C->D E 5. Analysis Quantify concentration via validated HPLC method D->E

Sources

Exploratory

Theoretical Properties of Oxolane-Containing Anilines: A Technical Guide for Drug Development

As medicinal chemistry shifts toward higher sp³ character to improve clinical success rates, the strategic incorporation of saturated heterocycles has become paramount. Among these, the oxolane (tetrahydrofuran) ring is...

Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry shifts toward higher sp³ character to improve clinical success rates, the strategic incorporation of saturated heterocycles has become paramount. Among these, the oxolane (tetrahydrofuran) ring is the second most common 5-membered heterocycle found in recently approved pharmaceuticals[1]. When conjugated with an aniline pharmacophore—a frequent but metabolically problematic motif—the oxolane ring acts as a powerful physicochemical modulator.

This technical guide explores the theoretical properties of oxolane-containing anilines, detailing their conformational dynamics, electronic modulation, and the computational workflows required to accurately predict their behavior in drug discovery campaigns.

Structural & Conformational Dynamics

The theoretical properties of oxolane-anilines are fundamentally governed by the conformational flexibility of the five-membered oxolane ring. Unlike rigid aromatic systems, the oxolane ring undergoes rapid pseudorotation, transitioning between the Envelope (E) and Half-Chair (T) conformations.

The energy barrier for this pseudorotation is exceptionally low ( ΔG<2 kcal/mol). However, when substituted with a bulky or electronically active aniline group, steric clashes and dipole-dipole interactions restrict this conformational freedom. For instance, in ortho-substituted derivatives like 2[2], the global minimum conformation is dictated by the minimization of electrostatic repulsion between the oxolane oxygen and the aniline nitrogen, often stabilizing a specific Half-Chair state.

ConformationalDynamics A Oxolane-Aniline Planar Transition State B Envelope (E) Conformation Local Minimum A->B Pseudorotation ΔG < 2 kcal/mol C Half-Chair (T) Conformation Global Minimum A->C Pseudorotation ΔG < 2 kcal/mol B->C Rapid Interconversion

Conformational equilibrium of the oxolane ring via low-energy pseudorotation.

Physicochemical Profiling: pKa and logP Modulation

The basicity of the aniline nitrogen is a critical parameter influencing aqueous solubility, membrane permeability, and target binding. Unsubstituted3[3].

Introducing an oxolane ring alters these properties through two primary mechanisms:

  • Inductive Electron Withdrawal: The electronegative oxygen atom in the oxolane ring exerts a through-bond inductive pull ( -I effect). This decreases the electron density on the aniline nitrogen, thereby lowering the pKa. Experimental basicity scales in nonaqueous solvents (like THF) confirm that4[4].

  • Lipophilicity (logP) Tuning: As a bioisostere for cyclopentane, oxolane introduces a hydrogen-bond acceptor. This increases the Topological Polar Surface Area (TPSA) and incurs a hydration penalty upon partitioning into lipid phases, effectively lowering the logP compared to carbocyclic analogs. Thermodynamic studies of5[5] highlight strong solute-solvent hydrogen bonding interactions that drive these solubility profiles.

Table 1: Comparative Theoretical Properties of Aniline Derivatives
CompoundpKa (Aqueous)logP (Calculated)TPSA (Ų)Predominant Conformation
Aniline (Reference)4.600.9026.0Planar / Slightly Pyramidal
2-(Oxolan-2-yl)aniline 4.151.4535.2Envelope (Intramolecular H-bond)
4-Methyl-2-(oxolan-2-ylmethoxy)aniline 4.321.8044.5Half-Chair
2-Cyclopentylaniline (Carbocyclic Control)4.752.5026.0Envelope

Computational & Theoretical Workflows

To accurately model the properties of oxolane-containing anilines, standard molecular mechanics are insufficient due to the complex stereoelectronic effects between the ether oxygen and the aromatic amine. Density Functional Theory (DFT) is required.

Protocol 1: Self-Validating Computational pKa Determination

This protocol is designed as a self-validating system. By anchoring the calculations to a known experimental reference, systematic errors inherent to DFT solvation models are mathematically canceled out.

  • Step 1: Conformational Search (Molecular Mechanics):

    • Action: Generate 3D conformers using the OPLS4 force field.

    • Causality: The oxolane pseudorotation surface is shallow. OPLS4 ensures comprehensive sampling of both Envelope and Half-Chair states, preventing the optimization from falling into a false local minimum.

  • Step 2: Geometry Optimization (DFT):

    • Action: Optimize the lowest-energy neutral and protonated species at the B3LYP/6-31G(d) level in the gas phase. Verify true minima via frequency calculations (zero imaginary frequencies).

    • Causality:B3LYP/6-31G(d) provides an optimal balance between computational cost and geometric accuracy for organic heterocycles.

  • Step 3: Solvation Energy Calculation:

    • Action: Perform single-point energy calculations using M06-2X/6-311++G(d,p) coupled with the Solvation Model based on Density (SMD) for water.

    • Causality: The SMD model explicitly accounts for bulk dielectric effects and cavitation/dispersion forces, which are critical for capturing the hydration penalty of the oxolane oxygen.

  • Step 4: Thermodynamic Cycle:

    • Action: Calculate the free energy of aqueous solvation ( ΔGaq​ ) for the protonation reaction.

  • Step 5: Validation via Reference Anchoring (Critical Step):

    • Action: Calculate the pKa of unsubstituted aniline using the exact same protocol. Compare the calculated value to the experimental pKa of 4.60. Apply the resulting linear scaling correction factor ( ΔpKaerror​ ) to the target oxolane-aniline derivatives.

ComputationalWorkflow S1 1. Conformational Search (OPLS4 Force Field) S2 2. Geometry Optimization (B3LYP/6-31G*) S1->S2 S3 3. Solvation Energy (SMD Model) S2->S3 S4 4. Thermodynamic Cycle (ΔG_aq Calculation) S3->S4 S5 5. pKa Output (Reference Anchored) S4->S5

Self-validating computational workflow for predicting pKa and logP.

Metabolic & Toxicological Considerations

Anilines are notorious structural alerts in drug discovery due to their propensity to undergo CYP450-mediated N-oxidation (primarily via CYP1A2 and CYP3A4), leading to toxic hydroxylamines and reactive nitroso species.

The strategic placement of an oxolane ring at the ortho position of the aniline acts as a metabolic shield. The steric bulk of the sp³-rich oxolane ring restricts the approach of the catalytic heme-oxo iron species in the CYP450 active site. Furthermore, the inductive withdrawal from the oxolane oxygen reduces the electron density of the aniline lone pair, increasing the activation energy required for the initial single-electron transfer (SET) step of N-oxidation.

MetabolicShielding CYP CYP450 Enzyme (Active Site) Unsub Unsubstituted Aniline CYP->Unsub Sub Oxolane-Substituted Aniline CYP->Sub Tox N-Oxidation (Toxic Hydroxylamine) Unsub->Tox High Liability Safe Steric Shielding (Metabolic Stability) Sub->Safe Blocked Access

Steric shielding by the oxolane ring mitigates CYP450-mediated N-oxidation.

References

  • Thermodynamic and acoustic properties of binary mixtures of oxolane with aniline and substituted anilines at 303.15, 313.15 and 323.
  • 4-Methyl-2-(oxolan-2-ylmethoxy)aniline Benchchem
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents University of Tartu
  • Aniline | C6H5NH2 | CID 6115 PubChem - NIH
  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) RSC Publishing

Sources

Foundational

An In-Depth Technical Guide to 3-[(Oxolan-2-ylmethoxy)methyl]aniline: A Novel Scaffold for Research and Development

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive preliminary investigation into the chemical nature, synthesis, and potential...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive preliminary investigation into the chemical nature, synthesis, and potential applications of the novel compound 3-[(Oxolan-2-ylmethoxy)methyl]aniline. Given the limited direct literature on this specific molecule, this document synthesizes information from closely related analogues and established chemical principles to offer a predictive and practical resource for researchers. The content herein is intended to serve as a foundational tool for those looking to explore the unique properties and potential of this aniline derivative in various scientific endeavors, including medicinal chemistry and materials science.

Introduction: The Scientific Interest in Substituted Anilines

Aniline and its derivatives are foundational scaffolds in modern chemistry, contributing to a vast array of applications in pharmaceuticals, agrochemicals, dyes, and polymers.[1][2] The versatility of the aniline ring, coupled with the ability to introduce diverse substituents, allows for the fine-tuning of physicochemical and biological properties.[1][3][4] The introduction of a bromine atom, for instance, can significantly alter a molecule's lipophilicity and metabolic stability, enhancing its therapeutic potential.[5] The subject of this guide, 3-[(Oxolan-2-ylmethoxy)methyl]aniline, presents a unique combination of a flexible ether linkage, a chiral tetrahydrofuran (oxolane) moiety, and the reactive aniline core, suggesting a rich chemical space for exploration.

The substituted aniline moiety is a critical component in a diverse array of therapeutic agents, with applications in oncology, infectious diseases, and pain management.[3] This is due to its unique electronic properties and its ability to participate in key hydrogen bonding interactions.[3] However, the inclusion of anilines in drug candidates is not without challenges, including potential metabolic instability and toxicity.[4][6] Therefore, understanding the properties of novel aniline derivatives is crucial for the development of safer and more effective chemical entities.

Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₁H₁₅NO₂Based on structural analysis.[7]
Molecular Weight 193.24 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidAniline and many of its derivatives are liquids that can darken upon exposure to air and light.[1]
Solubility Slightly soluble in water; soluble in organic solvents.The aniline group provides some polarity, while the overall structure is largely nonpolar, suggesting solubility in common organic solvents.[8]
pKa ~4-5The amino group on the aniline ring is weakly basic. Substituents on the ring can influence the pKa.[9][10]
LogP 1.5 - 2.5 (Estimated)The combination of the hydrophilic aniline and ether groups with the lipophilic phenyl and alkyl components suggests a moderate octanol-water partition coefficient.

Proposed Synthesis and Purification

The synthesis of 3-[(Oxolan-2-ylmethoxy)methyl]aniline can be approached through established methodologies for forming ether linkages and reducing nitroarenes. A plausible synthetic route is outlined below.

Synthetic Pathway

A logical approach involves the Williamson ether synthesis followed by the reduction of a nitro group to the corresponding aniline.

Synthetic Pathway A 3-Nitrobenzyl alcohol D Intermediate: 3-[(Oxolan-2-ylmethoxy)methyl]-1-nitrobenzene A->D Williamson Ether Synthesis THF B Sodium hydride (NaH) C 2-(Bromomethyl)oxolane C->D F 3-[(Oxolan-2-ylmethoxy)methyl]aniline D->F Nitro Group Reduction E Reducing agent (e.g., H₂, Pd/C) Purification and Characterization cluster_purification Purification cluster_characterization Structural Characterization A Crude Product B Column Chromatography A->B C Purity Assessment (HPLC, GC) B->C D NMR (¹H, ¹³C) C->D E Mass Spectrometry (MS) C->E F Infrared Spectroscopy (IR) C->F G Final Characterized Compound

Sources

Exploratory

Structural Elucidation of Aniline Derivatives with Ether Linkages: A Comprehensive Analytical Framework

Introduction: The Analytical Challenge of Aniline Ethers Aniline derivatives featuring ether linkages (such as anisidines, phenetidines, and complex allyloxy-anilines) are foundational structural motifs in modern drug di...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Aniline Ethers

Aniline derivatives featuring ether linkages (such as anisidines, phenetidines, and complex allyloxy-anilines) are foundational structural motifs in modern drug discovery, agrochemical development, and materials science [1]. Because both the amine (-NH₂) and ether (-OR) groups are strongly electron-donating via resonance (+M effect) but electron-withdrawing via induction (-I effect), they create complex, highly shielded electronic environments within the aromatic ring.

For Senior Application Scientists and drug development professionals, unambiguously elucidating these structures requires moving beyond simple 1D spectral matching. It demands a mechanistic understanding of how these functional groups perturb nuclear magnetic resonance (NMR) chemical shifts and dictate mass spectrometry (MS) fragmentation pathways. This whitepaper outlines a self-validating, multi-technique analytical framework designed to ensure absolute structural certainty.

Strategic Analytical Workflow

To prevent confirmation bias during structural elucidation, an orthogonal analytical strategy is required. No single technique is definitive; rather, the causality of the molecule's behavior across different energy states (radiofrequency, ionization, and infrared) must converge on a single structural truth.

Workflow Start Aniline-Ether Derivative NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR MS HRMS & MS/MS (Fragmentation) Start->MS IR FT-IR Spectroscopy (Functional Groups) Start->IR Data Data Integration & Cross-Validation NMR->Data Connectivity & Stereochem MS->Data Exact Mass & Formula IR->Data Orthogonal Group ID Structure Confirmed Chemical Structure Data->Structure

Multi-technique structural elucidation workflow for aniline-ether derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Causality of Chemical Shifts

In aniline-ether derivatives, the interplay between the nitrogen and oxygen atoms dictates the aromatic proton and carbon chemical shifts. Both heteroatoms possess lone pairs that delocalize into the aromatic π-system. This resonance (+M) significantly increases electron density at the ortho and para positions relative to the substituents, shifting these protons upfield (typically δ 6.5–6.9 ppm) [3].

Conversely, the inductive effect (-I) of the highly electronegative oxygen and nitrogen atoms strongly deshields the ipso carbons to which they are attached. For example, in p-anisidine derivatives, the C-O carbon typically resonates downfield at approximately 152.5 ppm, while the C-N carbon is observed around 145.2 ppm [3]. Furthermore, the choice of solvent can drastically alter these shifts; protonation of the amine in acidic solvents eliminates its +M effect, causing a pronounced downfield shift of the adjacent aromatic protons [2]. High correlations between experimental data and Density Functional Theory (DFT) calculations confirm these electronic perturbations [4].

Quantitative Data: Chemical Shift Diagnostics

Table 1: Representative NMR Chemical Shifts for Aniline-Ether Motifs

NucleusFunctional Group / PositionTypical Chemical Shift (δ, ppm)Multiplicity / Coupling
¹HMethoxy (-OCH₃)3.7 - 3.9Singlet (3H)
¹HAmine (-NH₂)3.5 - 4.5 (solvent dependent)Broad Singlet (2H)
¹HAromatic (ortho to -OR)6.7 - 6.9Doublet (J ≈ 8-9 Hz)
¹HAromatic (ortho to -NH₂)6.5 - 6.7Doublet (J ≈ 8-9 Hz)
¹³CMethoxy Carbon (-OCH₃)55.0 - 56.0Quartet (in coupled)
¹³CAromatic C-N (ipso)138.0 - 145.0Singlet
¹³CAromatic C-O (ipso)150.0 - 155.0Singlet
Protocol: Self-Validating High-Resolution NMR Acquisition

To ensure absolute confidence in structural connectivity, the NMR workflow must be self-validating.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the highly pure (>95%) aniline-ether derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standardization (Self-Validation): Add 0.05% v/v Tetramethylsilane (TMS). The TMS peak must be rigidly set to δ 0.00 ppm to lock the chemical shift scale, ensuring run-to-run reproducibility.

  • 1D Acquisition: Acquire standard ¹H (minimum 16 scans) and ¹³C (minimum 512 scans) spectra.

  • Orthogonal Carbon Validation: Immediately run a ¹³C DEPT-135 experiment. Causality: The DEPT-135 will invert CH₂ signals (negative phase) while CH and CH₃ signals remain positive, and quaternary ipso carbons (C-N, C-O) will disappear. This mathematically validates the carbon assignments made in the standard ¹³C spectrum.

  • 2D Connectivity: Acquire ¹H-¹H COSY (to map adjacent aromatic protons) and ¹H-¹³C HMBC (to prove the ether linkage by showing a 3-bond correlation from the alkyl protons to the aromatic C-O ipso carbon).

High-Resolution Mass Spectrometry (HRMS) & Fragmentation

Causality in Fragmentation Pathways

While NMR provides connectivity, HRMS provides the exact molecular formula, and tandem MS (MS/MS) acts as a molecular scalpel to confirm functional groups. Under Electrospray Ionization (ESI) in positive mode, the aniline nitrogen is readily protonated to form the [M+H]⁺ precursor ion [1].

Upon collision-induced dissociation (CID), aniline ethers exhibit highly predictable, competing fragmentation pathways. The ether linkage is prone to homolytic cleavage, resulting in the loss of an alkyl radical (e.g., a methyl radical from anisidines or an allyl radical from allyloxy-anilines) to form a highly stable, resonance-stabilized phenoxy cation [6]. Concurrently, the aniline core frequently undergoes the expulsion of ammonia (NH₃) or, following a complex ring contraction to a cyclopentadiene derivative, the loss of hydrogen cyanide (HCN, -27 Da) [5].

Fragmentation M_ion Molecular Ion[M+H]+ (Protonated Precursor) Path1 Ether Cleavage (Loss of Alkyl Radical) M_ion->Path1 Path2 Amine Cleavage (Loss of NH3 or HCN) M_ion->Path2 Frag1 Phenolic Cation [M-R+H]+ Path1->Frag1 Frag2 Aryl Cation [M-NH3]+ Path2->Frag2

Primary ESI-MS/MS fragmentation pathways for aniline-ether derivatives.

Quantitative Data: Diagnostic Fragments

Table 2: Diagnostic MS/MS Fragmentation of Aniline Ethers (Positive ESI)

Precursor Ion MotifFragment Ion / Neutral LossMass Shift (Da)Mechanistic Rationale
Aryl Alkyl EtherLoss of Alkyl Radical (•R)VariesCleavage of C-O bond, yielding stable phenoxy cation.
Aryl Allyl EtherLoss of Allyl Radical-41Formation of resonance-stabilized 2-aminophenoxy cation [6].
Aniline CoreLoss of Ammonia (NH₃)-17Protonation at amine followed by elimination.
Aniline CoreLoss of Hydrogen Cyanide-27Ring contraction of the aniline moiety [5].
Protocol: Self-Validating LC-HRMS/MS Workflow

Step-by-Step Methodology:

  • Sample Preparation: Dilute the aniline derivative to 1-10 µg/mL in LC-MS grade Methanol/Water (50:50) containing 0.1% formic acid to force protonation [1].

  • System Equilibration & Blanking (Self-Validation): Inject a solvent blank prior to the sample. The absence of the target m/z in the blank validates that subsequent signals are not system carryover.

  • Data-Dependent Acquisition (DDA): Utilize an Orbitrap or Q-TOF mass analyzer. Set the MS1 resolution to ≥ 60,000 FWHM to ensure mass accuracy within < 2 ppm.

  • Isotopic Fidelity Check: Before analyzing MS/MS spectra, compare the experimental ¹³C isotopic distribution of the [M+H]⁺ ion against the theoretical model. A match >95% validates the chemical formula prior to fragmentation analysis.

  • MS/MS Execution: Apply normalized collision energies (NCE) at 15, 30, and 45 eV to capture both fragile ether cleavages (low energy) and robust ring contractions (high energy).

Orthogonal Validation via FT-IR

To finalize the structural proof, Fourier-Transform Infrared (FT-IR) spectroscopy is employed to orthogonally verify the functional groups identified by NMR and MS. The primary amine (-NH₂) of an aniline derivative will characteristically display two distinct N-H stretching bands (symmetric and asymmetric) in the 3300–3500 cm⁻¹ region. Simultaneously, the ether linkage is confirmed by a strong, sharp C-O-C asymmetric stretching vibration typically found between 1200 and 1250 cm⁻¹ [1]. If the molecule is a secondary amine (e.g., N-alkylated), the FT-IR will self-validate this by showing only a single N-H stretch.

Conclusion

The structural elucidation of aniline-ether derivatives cannot rely on a single analytical vector. By combining the precise electronic mapping of 1D and 2D NMR, the exact mass and mechanistic fragmentation logic of HRMS, and the functional group confirmation of FT-IR, researchers create a closed-loop, self-validating system. This rigorous approach eliminates structural ambiguity, ensuring the integrity of downstream pharmaceutical and chemical development.

References

  • Characterization of Synthesized Aniline Derivatives: Applic
  • A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry.
  • Interpreting Complex NMR Spectra of N,N-Dibenzyl-p-anisidine. Benchchem.
  • Structure and Spectroscopy of o-anisidine Investigated by Density Functional Theory in Comparison with Experiments.
  • Mass Spectrometry Fragmentation P
  • A Comparative Guide to the Analytical Characteriz

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Characterization of 3-[(Oxolan-2-ylmethoxy)methyl]aniline

Target Molecule: 3-[(Oxolan-2-ylmethoxy)methyl]aniline (CAS: 927803-13-2) Application: Advanced Building Block for Drug Discovery and API Synthesis Executive Summary & Scientific Rationale Functionalized anilines are ind...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 3-[(Oxolan-2-ylmethoxy)methyl]aniline (CAS: 927803-13-2) Application: Advanced Building Block for Drug Discovery and API Synthesis

Executive Summary & Scientific Rationale

Functionalized anilines are indispensable building blocks in medicinal chemistry, frequently utilized in amide couplings, Buchwald-Hartwig aminations, and sulfonamide formations. The compound 3-[(Oxolan-2-ylmethoxy)methyl]aniline incorporates both a highly reactive meta-substituted aniline core and a peripheral oxolane (tetrahydrofuran) ring. The incorporation of the oxolane moiety serves a dual purpose: it acts as a strong hydrogen-bond acceptor to improve target binding affinity and significantly enhances the aqueous solubility of the resulting active pharmaceutical ingredient (API).

Causality in Synthetic Design

The synthesis of this bifunctional molecule requires a highly chemoselective approach to prevent cross-reactivity between the amine and ether linkages. We have designed a robust, two-step protocol:

  • Williamson Etherification: The construction of the asymmetric ether linkage is achieved via the Williamson ether synthesis[1]. We utilize sodium hydride (NaH) as a strong base to irreversibly deprotonate (tetrahydrofuran-2-yl)methanol. The causality here is critical: employing a strong, irreversible base ensures complete alkoxide formation, preventing the unreacted primary alcohol from competing with adventitious water, which would otherwise hydrolyze the electrophilic 3-nitrobenzyl bromide[2].

  • Catalytic Hydrogenation: The intermediate nitroarene is reduced to the final aniline using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere. This heterogeneous catalytic method is selected over traditional dissolving metal reductions (e.g., Fe/HCl or SnCl2) because it avoids harsh acidic conditions that could cleave the newly formed ether bond, eliminates toxic heavy metal waste, and simplifies downstream purification to a single filtration step[3].

Synthetic Workflow

The following diagram illustrates the logical progression of the two-step synthesis, highlighting the transition from commercially available starting materials to the final functionalized aniline.

Synthesis SM1 3-Nitrobenzyl Bromide (Electrophile) Step1 Williamson Etherification NaH, THF, 0 °C to RT SM1->Step1 SM2 (Tetrahydrofuran-2-yl)methanol (Nucleophile) SM2->Step1 Int 2-((3-Nitrobenzyloxy)methyl)tetrahydrofuran (Intermediate) Step1->Int 85% Yield Step2 Catalytic Hydrogenation H2 (1 atm), 10% Pd/C, MeOH Int->Step2 Prod 3-[(Oxolan-2-ylmethoxy)methyl]aniline (Final Product) Step2->Prod 92% Yield

Figure 1: Two-step synthetic workflow for 3-[(Oxolan-2-ylmethoxy)methyl]aniline.

Step-by-Step Experimental Protocols

Note: Every protocol below is designed as a self-validating system, incorporating In-Process Quality Control (IPQC) checks to ensure reaction success before proceeding to the next step.

Step 1: Synthesis of 2-((3-Nitrobenzyloxy)methyl)tetrahydrofuran

Objective: Form the ether linkage via an SN2 substitution mechanism.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add anhydrous Tetrahydrofuran (THF, 50 mL) and (tetrahydrofuran-2-yl)methanol (1.02 g, 10.0 mmol). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 0.48 g, 12.0 mmol) in three equal portions over 10 minutes to control the exothermic release of hydrogen gas.

  • IPQC Check 1 (Self-Validation): Monitor the reaction visually. The cessation of bubbling (H₂ gas evolution) after ~30 minutes validates that the alcohol has been quantitatively converted to the nucleophilic alkoxide.

  • Electrophile Addition: Dissolve 3-Nitrobenzyl bromide (2.27 g, 10.5 mmol) in anhydrous THF (10 mL) and add it dropwise to the alkoxide solution over 15 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • IPQC Check 2 (Self-Validation): Perform Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (3:1). The disappearance of 3-nitrobenzyl bromide (R_f ~ 0.6) and the appearance of a new UV-active spot (R_f ~ 0.4) validates reaction completion.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude yellow oil via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the intermediate as a pale yellow oil.

Step 2: Synthesis of 3-[(Oxolan-2-ylmethoxy)methyl]aniline

Objective: Chemoselective reduction of the nitro group to a primary amine.

  • Preparation: In a 100 mL round-bottom flask, dissolve the intermediate 2-((3-nitrobenzyloxy)methyl)tetrahydrofuran (1.90 g, 8.0 mmol) in HPLC-grade Methanol (40 mL).

  • Catalyst Addition: Briefly purge the flask with nitrogen. Carefully add 10% Palladium on Carbon (Pd/C, 0.085 g, ~1 mol% Pd). Safety Note: Pd/C is pyrophoric; adding it under a blanket of nitrogen prevents ignition of methanol vapors.

  • Hydrogenation: Seal the flask with a rubber septum and insert a hydrogen-filled balloon attached to a needle. Evacuate the flask and backfill with H₂ gas (repeat 3 times). Stir the suspension vigorously at room temperature for 6 hours.

  • IPQC Check 3 (Self-Validation): Monitor the hydrogen balloon. The cessation of balloon deflation indicates that hydrogen uptake has finished.

  • IPQC Check 4 (Self-Validation): Perform TLC using Dichloromethane/Methanol (95:5). The complete disappearance of the yellow nitro intermediate and the emergence of a highly polar, ninhydrin-active spot (R_f ~ 0.3) validates the successful reduction to the aniline.

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional Methanol (30 mL).

  • Isolation: Concentrate the filtrate in vacuo to afford the final product, 3-[(Oxolan-2-ylmethoxy)methyl]aniline, as a viscous amber oil.

Quantitative Data and Characterization

Table 1: Reagent Stoichiometry and Yield Metrics
Reagent / ProductMW ( g/mol )EquivalentsMass / VolExpected Yield
(Tetrahydrofuran-2-yl)methanol102.131.01.02 gN/A
NaH (60% in mineral oil)24.001.20.48 gN/A
3-Nitrobenzyl bromide216.031.052.27 gN/A
Intermediate (Nitroarene) 237.25N/A 2.01 g 85%
Intermediate (Nitroarene)237.251.01.90 gN/A
10% Pd/CN/A0.01 (Pd)0.085 gN/A
Final Product (Aniline) 207.27N/A 1.52 g 92%
Table 2: Analytical Characterization Profile
Analytical MethodExpected Results / Specifications
Molecular Formula C₁₂H₁₇NO₂
SMILES C1CC(OC1)COCC2=CC(=CC=C2)N[4]
ESI-MS (Positive Mode) Calculated for [M+H]⁺: 208.13 m/z; Found: 208.1 m/z
¹H NMR (400 MHz, CDCl₃) δ 7.12 (t, 1H, Ar-H), 6.75 (m, 2H, Ar-H), 6.60 (dd, 1H, Ar-H), 4.50 (s, 2H, Ph-CH₂-O), 4.05 (m, 1H, oxolane-CH), 3.85-3.75 (m, 2H, oxolane-CH₂-O), 3.65 (br s, 2H, NH₂), 3.50-3.40 (m, 2H, CH₂-O), 1.95-1.60 (m, 4H, oxolane-CH₂CH₂).
Purity (HPLC-UV @ 254 nm) > 98.0% (Area Normalization)

Safety and Handling Precautions

  • Sodium Hydride (NaH): Highly reactive and pyrophoric. Reacts violently with water to release highly flammable hydrogen gas. Handle strictly under an inert atmosphere (N₂ or Argon).

  • 3-Nitrobenzyl Bromide: A potent lachrymator and skin irritant. All manipulations involving this reagent must be performed inside a certified chemical fume hood.

  • Palladium on Carbon (Pd/C): Dry Pd/C can ignite organic solvent vapors (especially methanol) upon contact with air. Always wet the catalyst with solvent under an inert atmosphere prior to introducing hydrogen gas.

Sources

Application

Application Note: 3-[(Oxolan-2-ylmethoxy)methyl]aniline in Targeted Therapeutics Design

Compound Identity: 3-[(Oxolan-2-ylmethoxy)methyl]aniline (CAS: 927803-13-2) Molecular Formula: C₁₂H₁₇NO₂ | Molecular Weight: 207.27 g/mol Primary Utility: Bifunctional building block for kinase inhibitors, PROTAC linkers...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Identity: 3-[(Oxolan-2-ylmethoxy)methyl]aniline (CAS: 927803-13-2) Molecular Formula: C₁₂H₁₇NO₂ | Molecular Weight: 207.27 g/mol Primary Utility: Bifunctional building block for kinase inhibitors, PROTAC linkers, and targeted small molecules.

Structural Rationale & Pharmacological Utility

In modern medicinal chemistry, the transition from flat, sp²-hybridized aromatic structures to more three-dimensional, sp³-rich frameworks is a validated strategy for improving drug-like properties. 3-[(Oxolan-2-ylmethoxy)methyl]aniline serves as a highly specialized building block that seamlessly integrates a reactive nucleophilic anchor with a physicochemical property-modulating appendage.

The Causality Behind the Motif
  • Fsp³ Enhancement & Solubility: The oxolane (tetrahydrofuran) ring significantly increases the fraction of sp³ carbons (Fsp³). Statistically, higher Fsp³ correlates with improved aqueous solubility and a lower attrition rate in clinical trials due to reduced promiscuous off-target binding.

  • Dynamic Hydrogen Bonding: The substituent features two distinct ether oxygens—the cyclic oxolane oxygen and the acyclic methylene ether linkage (-CH₂-O-CH₂-). This provides rotational freedom, allowing the oxygens to dynamically orient themselves as potent hydrogen bond acceptors. In the design of Type I and Type II kinase inhibitors (such as MET and Rho kinase inhibitors ), this flexible appendage is strategically positioned to project into the solvent-exposed region of the kinase hinge, improving the enthalpy of binding via structured water networks.

  • Metabolic Stability: The oxolane-ether motif serves as a bioisostere for morpholine or simple aliphatic ethers. It avoids the common oxidative liabilities (e.g., N-dealkylation) associated with basic amines while maintaining a favorable LogP profile. Similar tetrahydrofuran-oxy motifs have been successfully utilized in FDA-approved therapeutics like Afatinib to modulate target residence time and solubility .

Application Workflows

The primary amine of this building block is highly versatile, participating in amide couplings, urea formations, and transition-metal-catalyzed cross-couplings to assemble complex pharmacophores .

Workflow Aniline 3-[(Oxolan-2-ylmethoxy) methyl]aniline Amide Amide Coupling (HATU / DIPEA) Aniline->Amide R-COOH Buchwald Buchwald-Hartwig (Pd-Catalysis) Aniline->Buchwald Ar-X Urea Urea Formation (Triphosgene) Aniline->Urea R-NCO Target1 Type I/II Kinase Inhibitors (e.g., MET, Rho) Amide->Target1 Target2 Targeted Protein Degraders (PROTACs) Buchwald->Target2 Urea->Target1

Synthetic workflows utilizing 3-[(Oxolan-2-ylmethoxy)methyl]aniline.

Self-Validating Experimental Methodologies

Protocol A: HATU-Mediated Amide Coupling (Kinase Inhibitor Assembly)

Causality: While EDC/HOBt is a standard coupling system, HATU is explicitly selected here. The ether linkage in the meta-position is slightly electron-withdrawing via induction, which can subtly reduce the nucleophilicity of the aniline. HATU generates a highly reactive HOAt-ester intermediate that forces rapid conversion, minimizing the risk of epimerization of the carboxylic acid partner.

Step-by-Step Procedure:

  • Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) and HATU (1.2 equiv, 0.6 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol) dropwise.

    • Validation Checkpoint: The reaction mixture must transition from colorless to a distinct pale yellow within 5 minutes, confirming the successful formation of the active HOAt-ester.

  • Nucleophilic Attack: Add 3-[(Oxolan-2-ylmethoxy)methyl]aniline (1.1 equiv, 0.55 mmol) in one portion.

  • Monitoring: Stir at room temperature for 2–4 hours.

    • Validation Checkpoint: Monitor via LC-MS (ESI+). The reaction is complete when the starting aniline mass (m/z 208.1 [M+H]⁺) is consumed and the desired product mass is the dominant peak.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality: Forming C-N bonds between this aniline and aryl halides requires a robust catalytic cycle. The Pd₂(dba)₃ / XPhos system is chosen because the extreme steric bulk of the XPhos ligand accelerates the reductive elimination step and effectively prevents unwanted bis-arylation of the primary amine.

Step-by-Step Procedure:

  • Reagent Charging: To a Schlenk tube, add the Aryl Halide (1.0 equiv, 0.5 mmol), 3-[(Oxolan-2-ylmethoxy)methyl]aniline (1.2 equiv, 0.6 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), XPhos (0.06 equiv, 6 mol%), and Cs₂CO₃ (2.0 equiv, 1.0 mmol).

  • Atmosphere Control (Critical): Evacuate the tube and backfill with ultra-pure N₂. Repeat this cycle three times.

    • Validation Checkpoint: Failure to rigorously exclude oxygen will result in the immediate oxidation of the Pd(0) species, visually indicated by the premature formation of a black, insoluble precipitate (palladium black) before heating.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4.0 mL) via syringe.

  • Heating: Seal the tube and heat at 90°C for 12 hours.

    • Validation Checkpoint: The solution should maintain a consistent amber/brown color during heating, indicating a stable, active catalytic cycle.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate and purify via flash chromatography.

Quantitative Data: Reaction Optimization

To demonstrate the causality behind the reagent selection in Protocol B, the following table summarizes the optimization of the Buchwald-Hartwig amination using 3-[(Oxolan-2-ylmethoxy)methyl]aniline coupled with a model heteroaryl chloride.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Conversion (%)Bis-arylation (%)
Pd₂(dba)₃ / XPhos Cs₂CO₃ 1,4-Dioxane 90 >95 <2
Pd(OAc)₂ / BINAPNaOtBuToluene1006515
Pd₂(dba)₃ / BrettPhosK₂CO₃t-AmylOH9082<5
RuPhos Pd G3LiHMDSTHF65408

*Determined by UPLC-MS integration at 254 nm after 12 hours. The XPhos/Cs₂CO₃ system demonstrates superior ligand efficiency, maximizing conversion while suppressing over-alkylation.

References

  • Source: Google Patents (WO2011084402A1)
  • Source: Google Patents (CA2709918A1)
  • Afatinib FDA Approval Label (Structural Reference for THF-oxy Motifs) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • 3-(oxolan-2-ylmethoxymethyl)aniline (CID 20120568) Source: PubChem Database URL:[Link]

Method

Application Note: HPLC Method Development and Validation for 3-[(Oxolan-2-ylmethoxy)methyl]aniline

Executive Summary 3-[(Oxolan-2-ylmethoxy)methyl]aniline (CAS: 927803-13-2) is a highly functionalized aromatic amine featuring a primary aniline core linked to a tetrahydrofuran (oxolane) ring via a methoxymethyl ether b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[(Oxolan-2-ylmethoxy)methyl]aniline (CAS: 927803-13-2) is a highly functionalized aromatic amine featuring a primary aniline core linked to a tetrahydrofuran (oxolane) ring via a methoxymethyl ether bridge. As a critical intermediate in pharmaceutical synthesis, ensuring its chemical purity is paramount. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed specifically to overcome the chromatographic challenges inherent to polar, basic aniline derivatives.

Scientific Principles & Methodological Causality

The development of an analytical method for 3-[(Oxolan-2-ylmethoxy)methyl]aniline requires a deep understanding of its physicochemical properties. The primary amine group imparts basicity, while the oxolane ring and ether linkage provide moderate polarity and hydrogen-bonding capabilities.

Causality in Stationary Phase Selection

Basic aromatic amines are notorious for exhibiting severe peak tailing on traditional silica-based columns. This phenomenon is caused by secondary ion-exchange interactions between the positively charged amine group and negatively charged, unreacted silanol groups on the silica surface. To fundamentally eliminate this causality, this method employs a highly end-capped, superficially porous C18 column (e.g., HALO® C18)[1]. The end-capping neutralizes residual silanols, while the superficial porosity ensures rapid mass transfer, yielding high theoretical plate counts and sharp peak symmetry.

Causality in Mobile Phase Chemistry

The mobile phase acts as the primary thermodynamic driver for separation. A binary gradient of an acidic aqueous buffer and acetonitrile is utilized[2].

  • Buffer Selection (pH 2.8): An acidic buffer (20 mM Ammonium Formate, adjusted to pH 2.8 with Formic Acid) is selected. At this pH, the primary amine of the analyte is fully protonated, ensuring a single, stable ionization state that prevents retention time drift. Simultaneously, the low pH effectively suppresses the ionization of any remaining surface silanols (which typically have a pKa of 3.5–4.5), further preventing ion-exchange tailing[1][2].

  • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity, which reduces system backpressure, and its superior elution strength for ether-containing compounds[3].

Detection Strategy

The conjugated aromatic ring of the aniline core provides a robust UV chromophore. Detection is set to 254 nm, which captures the π-π* transitions of the aromatic system, providing high sensitivity while avoiding the baseline noise often observed at lower wavelengths (e.g., 210 nm) caused by the absorbance of the formate buffer[3][4].

Mechanism Analyte 3-[(Oxolan-2-ylmethoxy) methyl]aniline (Protonated Amine) MobilePhase Mobile Phase (pH 2.8 Buffer / MeCN) Analyte->MobilePhase Solvation StatPhase Stationary Phase (End-capped C18) Analyte->StatPhase Hydrophobic Partitioning MobilePhase->StatPhase Elution

Caption: Partitioning mechanism of the protonated aniline derivative in RP-HPLC.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. It mandates a System Suitability Test (SST) as a strict gating mechanism; sample analysis cannot proceed unless the system meets predefined efficiency and symmetry metrics.

Materials and Reagents
  • Analyte: 3-[(Oxolan-2-ylmethoxy)methyl]aniline reference standard (Purity ≥ 98.0%).

  • Solvents: Acetonitrile (HPLC Grade), Ultrapure Water (18.2 MΩ·cm).

  • Buffer Components: Ammonium Formate (LC-MS grade), Formic Acid (99%).

Step-by-Step Methodological Execution

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 1.26 g of Ammonium Formate in 1000 mL of ultrapure water to create a 20 mM solution. Add Formic Acid dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 2.8. Filter through a 0.22 µm nylon membrane and degas ultrasonically for 10 minutes.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile. Degas prior to use.

Step 2: Standard and Sample Preparation

  • Diluent: Prepare a mixture of Water:Acetonitrile (80:20, v/v).

  • Stock Solution: Accurately weigh 10.0 mg of the 3-[(Oxolan-2-ylmethoxy)methyl]aniline standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (Concentration: 1.0 mg/mL).

  • Working Standard (SST): Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask with diluent (Concentration: 100 µg/mL). Filter through a 0.45 µm PTFE syringe filter into an HPLC vial[3].

Step 3: System Equilibration & System Suitability Testing (SST)

  • Purge the HPLC system lines with the respective mobile phases.

  • Install the C18 column and equilibrate at the initial gradient conditions (10% B) for 20 column volumes until the baseline is completely stable.

  • SST Execution: Inject the Working Standard (100 µg/mL) six consecutive times. Calculate the relative standard deviation (RSD) of the peak area, the tailing factor, and the theoretical plate count. Proceed to sample analysis only if SST criteria (Table 2) are met.

Step 4: Sample Analysis

  • Inject blank diluent to confirm the absence of ghost peaks or carryover.

  • Inject prepared batch samples, bracketing with the Working Standard every 10 injections to verify ongoing system stability[4].

HPLC_Workflow N1 1. Mobile Phase & Sample Prep (Buffer pH 2.8, Filtration) N2 2. System Equilibration (Baseline Stabilization) N1->N2 N3 3. System Suitability Test (SST) (Gate: Tailing Factor ≤ 1.2) N2->N3 N4 4. RP-HPLC Separation (End-capped C18 Column) N3->N4 N5 5. UV Detection & Quantification (254 nm Integration) N4->N5

Caption: Workflow for the HPLC analysis of 3-[(Oxolan-2-ylmethoxy)methyl]aniline.

Quantitative Data & Method Parameters

The following tables summarize the optimized chromatographic parameters and the mandatory performance metrics required to validate the analytical run.

Table 1: Optimized Chromatographic Conditions
ParameterSpecification
Analytical Column End-capped C18 (e.g., HALO® C18), 150 mm × 4.6 mm, 2.7 µm
Mobile Phase A 20 mM Ammonium Formate in Water (pH 2.8)
Mobile Phase B Acetonitrile (100%)
Gradient Program 0-2 min: 10% B; 2-10 min: 10% 60% B; 10-12 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C (Controls solvent viscosity and improves mass transfer)
Detection UV at 254 nm (Bandwidth: 4 nm)
Injection Volume 5.0 µL
Table 2: System Suitability and Method Performance Metrics
Performance MetricExpected Value / Acceptance CriteriaScientific Rationale
Retention Time ( tR​ ) ~6.8 minutesConfirms correct partitioning and mobile phase composition.
Tailing Factor ( Tf​ ) 1.2Validates effective silanol suppression and column end-capping.
Theoretical Plates ( N ) > 12,000Ensures high column efficiency and narrow peak width.
Injection Precision RSD 1.0% (n=6)Verifies autosampler accuracy and system thermodynamic stability.
Linearity ( R2 ) > 0.999 (10 - 200 µg/mL)Guarantees accurate quantification across the expected concentration range.

References

  • BenchChem Technical Support Team. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Aniline and its Derivatives. BenchChem.3

  • BenchChem Technical Support Team. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aniline and Its Derivatives. BenchChem. 2

  • BenchChem Technical Support Team. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds. BenchChem. 4

  • Sigma-Aldrich Co. Application Note 115: A novel method for separating aniline metabolites is fast and reproducible. Sigma-Aldrich.

  • Advanced Materials Technology. Application Note: 201-B Isocratic Separation of Anilines on HALO® C18. HALO HPLC.1

Sources

Application

Application Note: Chemoselective Derivatization of 3-[(Oxolan-2-ylmethoxy)methyl]aniline for Bioassay Integration

Executive Summary The integration of small-molecule synthetic intermediates into biological assays requires robust, chemoselective bioconjugation strategies. 3-[(Oxolan-2-ylmethoxy)methyl]aniline is a highly versatile bu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of small-molecule synthetic intermediates into biological assays requires robust, chemoselective bioconjugation strategies. 3-[(Oxolan-2-ylmethoxy)methyl]aniline is a highly versatile building block; its oxolane (tetrahydrofuran) ether moiety provides essential hydrogen-bonding acceptor sites that enhance aqueous solubility, while the meta-substituted aniline serves as the primary synthetic handle.

This application note details field-proven protocols for the derivatization of this molecule. By understanding the specific electronic properties of the aromatic amine, researchers can bypass common bioconjugation pitfalls and successfully generate biotinylated probes, fluorophore conjugates, or immunogenic carrier proteins for downstream bioassays.

Chemical Profiling & Reactivity Rationale

The central challenge in derivatizing 3-[(Oxolan-2-ylmethoxy)methyl]aniline lies in the electronic nature of its primary aromatic amine.

  • The Causality of Low Nucleophilicity: Unlike aliphatic amines (e.g., lysine side chains) which possess a pKa of ~10 and are highly nucleophilic, anilines have a pKa of approximately 4.6. The nitrogen's lone pair is delocalized into the pi-system of the benzene ring. Consequently, at standard physiological pH (7.2–7.4), the aniline is a poor nucleophile.

  • Strategic Adjustments: Standard N-Hydroxysuccinimide (NHS) ester protocols will result in massive hydrolysis of the ester before the aniline can effectively react . To force the amidation, the reaction buffer must be elevated to pH 8.0–8.5 to ensure the amine is entirely unprotonated and its nucleophilic attack is maximized .

  • Exploiting Aniline Specificity: Alternatively, researchers can bypass nucleophilic substitution entirely by utilizing diazotization . This pathway is exclusive to primary aromatic amines, converting the aniline into a highly reactive electrophilic diazonium salt that couples rapidly to tyrosine residues on carrier proteins .

Derivatization Pathways

G Aniline 3-[(Oxolan-2-ylmethoxy) methyl]aniline (Target) NHS NHS Ester Coupling (pH 8.0 - 8.5) Aniline->NHS N-Hydroxysuccinimide Activation Diazo Diazotization (NaNO2, HCl, 4°C) Aniline->Diazo Nitrous Acid RedAm Reductive Amination (Aldehyde, NaCNBH3) Aniline->RedAm Schiff Base Formation Amide Stable Amide Bond (Fluorophore/Biotin) NHS->Amide Bioconjugation Azo Azo Coupling (Tyrosine/Histidine) Diazo->Azo Electrophilic Substitution SecAmine Secondary Amine (Surface Immobilization) RedAm->SecAmine Reduction

Figure 1: Chemoselective derivatization pathways for 3-[(Oxolan-2-ylmethoxy)methyl]aniline.

Experimental Methodologies

Protocol A: NHS-Ester Mediated Biotinylation (Amidation)

Application: Generation of biotinylated probes for streptavidin-based ELISA or pull-down assays.

Materials:

  • 3-[(Oxolan-2-ylmethoxy)methyl]aniline (10 mM stock in anhydrous DMSO)

  • Sulfo-NHS-LC-Biotin

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Quenching buffer: 1 M Tris-HCl, pH 7.5

Step-by-Step Workflow:

  • Preparation: Dilute the aniline stock into the Sodium Bicarbonate buffer to a final concentration of 1 mM. Causality: Maintain at least 5% DMSO in the final solution to prevent precipitation of the hydrophobic aromatic ring.

  • Activation: Add a 10-fold molar excess (10 mM) of Sulfo-NHS-LC-Biotin directly to the solution.

  • Incubation: Mix continuously for 2–4 hours at room temperature. Causality: The extended time and elevated pH (8.5) compensate for the lower reactivity of the aromatic amine, outcompeting the natural hydrolysis of the NHS ester [[1]]([Link]).

  • Quenching: Add Tris-HCl to a final concentration of 50 mM and incubate for 15 minutes. The highly nucleophilic primary amine of Tris will rapidly scavenge any unreacted NHS esters.

  • Purification: Isolate the conjugate using reverse-phase HPLC (C18 column) with a water/acetonitrile gradient.

Protocol B: Diazotization and Carrier Protein Conjugation

Application: Generation of immunogens (hapten-carrier conjugates) for antibody production.

Materials:

  • 3-[(Oxolan-2-ylmethoxy)methyl]aniline

  • 0.5 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Nitrite (NaNO2), freshly prepared

  • Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) (10 mg/mL in 0.2 M Borate buffer, pH 9.0)

Step-by-Step Workflow:

  • Acidification: Dissolve 5 mg of the aniline in 1 mL of 0.5 M HCl. Chill the solution on ice to 0–4°C. Critical Causality: Elevated temperatures will cause the unstable diazonium intermediate to rapidly decompose into a phenol, ruining the conjugation.

  • Diazotization: Dropwise, add 0.5 mL of cold 0.1 M NaNO2 while stirring continuously.

  • Validation Check: After 30 minutes, spot the solution onto starch-iodide paper. A rapid blue-black color change confirms the presence of excess nitrous acid, indicating complete conversion of the aniline.

  • Coupling: Add the diazonium salt solution dropwise to 5 mL of the chilled BSA solution. Causality: The high pH (9.0) of the borate buffer deprotonates the phenolic hydroxyl groups of BSA's tyrosine residues, strongly activating the aromatic rings for electrophilic attack by the diazonium salt.

  • Incubation: Stir at 4°C for 2 hours.

  • Purification: Dialyze extensively against PBS (pH 7.4) using a 10 kDa MWCO membrane to remove unreacted small molecules.

Quantitative Data Presentation

The following table summarizes the operational parameters and expected efficiencies for the primary derivatization strategies applied to this molecule.

Derivatization StrategyTarget Functional GroupOptimal Reaction pHTypical Reaction TimeConjugation EfficiencyLinkage Stability
NHS-Ester Amidation Primary Aromatic Amine8.0 - 8.52 - 4 hoursModerate (40 - 60%)High (Amide bond)
Diazotization / Azo Coupling Primary Aromatic AmineAcidic (Act.) / 9.0 (Couple)2.5 hoursHigh (70 - 90%)High (Azo bond)
Reductive Amination Primary Aromatic Amine5.0 - 6.04 - 12 hoursModerate (50 - 70%)High (Secondary amine)

Self-Validating Systems & Troubleshooting

To ensure trustworthiness in your assay development, do not proceed to biological testing without chemical validation of the conjugate.

  • Validating Amidation (Protocol A): Utilize Liquid Chromatography-Mass Spectrometry (LC-MS). Because the aniline is a small molecule, successful conjugation with a biotin or fluorophore linker will yield a distinct [M+H]+ peak corresponding to the exact mass of the aniline + linker - H2​O . If you observe a mass corresponding to the linker + H2​O , your NHS ester hydrolyzed before reacting with the aniline. Troubleshooting: Increase the pH to 8.5 or increase the aniline concentration.

  • Validating Diazotization (Protocol B): This is a visually self-validating system. The formation of the azo bond creates a highly conjugated pi-system. Upon addition of the diazonium salt to the carrier protein, the solution should immediately turn a distinct yellow or orange. UV-Vis spectroscopy of the purified protein will show a new, broad absorbance band between 350 nm and 450 nm , confirming covalent attachment.

References

  • Title: Achieving Controlled Biomolecule–Biomaterial Conjugation Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

  • Title: Photoactivated Bioconjugation Between ortho-Azidophenols and Anilines: A Facile Approach to Biomolecular Photopatterning Source: Journal of the American Chemical Society (JACS) URL: [Link]

Sources

Method

use of 3-[(Oxolan-2-ylmethoxy)methyl]aniline as a chemical probe

Application Note: Utilization of 3-[(Oxolan-2-ylmethoxy)methyl]aniline in Fragment-Based Probe Discovery and Targeted Covalent Inhibition Executive Summary & Chemical Rationale In the landscape of chemical biology, the d...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilization of 3-[(Oxolan-2-ylmethoxy)methyl]aniline in Fragment-Based Probe Discovery and Targeted Covalent Inhibition

Executive Summary & Chemical Rationale

In the landscape of chemical biology, the development of high-quality chemical probes requires starting materials that balance physicochemical efficiency with structural versatility. 3-[(Oxolan-2-ylmethoxy)methyl]aniline (CAS 927803-13-2) is a highly specialized bifunctional building block uniquely suited for Fragment-Based Drug Discovery (FBDD) and the synthesis of targeted covalent inhibitors (TCIs).

As a Senior Application Scientist, I approach probe design by analyzing the causality of structural features. This molecule offers two distinct pharmacological vectors:

  • The Oxolane (Tetrahydrofuran) Moiety: This saturated oxygen heterocycle acts as a bioisostere for ribose rings. In kinase profiling, it frequently engages the ATP-binding hinge region via water-mediated hydrogen bonds, providing a critical anchor point without the lipophilic penalty of aromatic rings.

  • The Aniline Core: The primary amine provides a highly reactive, programmable vector. In chemical biology, anilines are the premier starting points for synthesizing acrylamide-based covalent warheads designed to engage active-site cysteines (e.g., in mutant EGFR or BTK).

To ensure successful screening, this compound strictly adheres to the "Rule of Three" (Ro3) for fragment libraries, ensuring optimal ligand efficiency before structural elaboration.

Table 1: Physicochemical Profile of 3-[(Oxolan-2-ylmethoxy)methyl]aniline

ParameterValueFBDD Rationale (Rule of Three Compliance)
Molecular Weight 207.27 g/mol < 300 Da; allows for downstream structural elaboration without exceeding drug-like MW limits.
LogP (Estimated) ~1.5< 3; ensures high aqueous solubility required for high-concentration fragment screening.
Hydrogen Bond Donors 1 (Aniline -NH2)≤ 3; minimizes non-specific aggregation in aqueous assay buffers.
Hydrogen Bond Acceptors 3 (Ether, Oxolane, Amine)≤ 3; provides sufficient interaction points for hinge-region engagement.
Rotatable Bonds 5Confers necessary flexibility to adapt to transient allosteric pockets.

Strategic Workflow: From Fragment to Chemical Probe

The transition from a low-affinity fragment to a validated chemical probe requires a self-validating, multi-tiered workflow. We utilize Surface Plasmon Resonance (SPR) for primary screening due to its sensitivity to the rapid association/dissociation rates typical of fragments[1].

FBDD_Workflow Step1 Fragment: 3-[(Oxolan-2-ylmethoxy)methyl]aniline Step2 Primary Screen: SPR (Kd Determination) Step1->Step2 Step3 Orthogonal Validation: Ligand-Observed NMR Step2->Step3 Step4 Probe Elaboration: Acrylamide Coupling Step3->Step4 Step5 In-Cell Target Engagement (CETSA/BRET) Step4->Step5

Workflow for fragment-based screening and structural elaboration of the aniline probe.

Protocol 1: Fragment Screening via Surface Plasmon Resonance (SPR)

Causality & Logic: Fragments bind with low affinity (typically Kd​ in the 10 μ M to 1 mM range). Traditional biochemical assays often yield false negatives at these ranges. SPR is chosen because it is label-free, detects binding in real-time, and can accurately resolve the rapid kon​ and koff​ kinetics of 3-[(Oxolan-2-ylmethoxy)methyl]aniline[1].

Self-Validating System: To ensure trustworthiness, this protocol incorporates a reference flow cell (unmodified dextran) to subtract bulk refractive index changes caused by the high DMSO concentrations required for fragment solubility.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target recombinant protein (e.g., a kinase domain) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Target an immobilization level of 3000–5000 Response Units (RU) to maximize the signal-to-noise ratio for the low-molecular-weight fragment.

  • Buffer Preparation: Prepare running buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) supplemented with exactly 5% (v/v) DMSO. Critical Step: DMSO bulk effects are massive in SPR; exact solvent matching between the running buffer and sample is mandatory.

  • Analyte Preparation: Prepare a 100 mM stock of 3-[(Oxolan-2-ylmethoxy)methyl]aniline in 100% DMSO. Dilute into the running buffer to create a 12-point concentration series ranging from 1 mM down to 0.48 μ M (2-fold dilutions).

  • Injection & Kinetics: Inject the concentration series over both the active and reference flow cells at a high flow rate (50 μ L/min) to minimize mass transport limitations. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

  • Data Analysis: Double-reference the data (subtracting the reference flow cell and a blank buffer injection). Fit the steady-state binding levels ( Req​ ) against concentration to derive the dissociation constant ( Kd​ ).

Table 2: Representative SPR Binding Parameters for the Fragment Core

Analyte kon​ ( M−1s−1 ) koff​ ( s−1 ) Kd​ ( μ M)Ligand Efficiency (LE)
3-[(Oxolan-2-ylmethoxy)methyl]aniline> 104 (Rapid)> 0.1 (Rapid)145.0~0.32 kcal/mol/HA
Positive Control (Known Binder) 4.5×103 1.2×10−3 0.260.38 kcal/mol/HA

Note: An LE > 0.30 indicates that the oxolane/aniline core is making highly efficient atomic contacts, justifying its selection for structural elaboration.

Protocol 2: Structural Elaboration into a Targeted Covalent Probe

Once the fragment is validated to occupy the target pocket, the aniline moiety is leveraged to synthesize a Targeted Covalent Inhibitor (TCI).

Causality & Logic: The aniline nitrogen is a moderate nucleophile. By acylating it with acryloyl chloride, we generate an electrophilic acrylamide warhead. This warhead is chemically tuned to undergo a Michael addition specifically with nucleophilic thiols (cysteine residues) located near the binding pocket, converting a transient, low-affinity interaction into an irreversible, high-affinity blockade.

Self-Validating System: According to the Chemical Probes Portal guidelines, any covalent probe must be accompanied by a non-reactive control to prove that biological effects are driven by on-target engagement rather than off-target toxicity[2]. We simultaneously synthesize a propionamide analog (where the double bond is saturated) as this negative control.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 eq of 3-[(Oxolan-2-ylmethoxy)methyl]aniline in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). The base neutralizes the HCl generated during the reaction, preventing the protonation of the aniline, which would kill its nucleophilicity.

  • Acylation: Cool the mixture to 0°C. Dropwise, add 1.1 eq of acryloyl chloride (for the active probe) OR propionyl chloride (for the negative control).

  • Quenching & Purification: Stir for 2 hours, allowing the reaction to warm to room temperature. Quench with saturated aqueous NaHCO3​ . Extract the organic layer, dry over Na2​SO4​ , and purify via flash chromatography (Silica, Hexane/Ethyl Acetate gradient) to isolate the elaborated chemical probe.

Target_Engagement Probe Chemical Probe Acrylamide + Oxolane Target Target Kinase Cysteine Active Site Probe->Target Covalent Binding Outcome Cellular Phenotype Signaling Inhibition Target->Outcome Pathway Blockade

Mechanism of target engagement and downstream signaling inhibition by the elaborated probe.

Probe Validation & Quality Control (E-E-A-T Standards)

To establish the synthesized molecule as a legitimate chemical probe rather than a mere "screening hit," it must undergo rigorous validation conforming to the standards set by the Chemical Probes Portal[2] and the Donated Chemical Probes (DCP) initiative[3].

  • In Vitro Selectivity: The probe must be screened against a broad panel of off-target proteins (e.g., the KINOMEscan panel) to ensure the acrylamide warhead is not acting as a promiscuous electrophile (Pan-Assay Interference Compound, or PAINS).

  • Cellular Target Engagement: Biochemical affinity ( Kd​ ) does not guarantee cellular efficacy. We mandate the use of Cellular Thermal Shift Assays (CETSA) or NanoBRET to prove that the probe penetrates the cell membrane and binds the intended target in a live-cell environment[3].

  • Control Benchmarking: The biological phenotype (e.g., cell death, signaling blockade) observed with the acrylamide probe MUST be absent when cells are treated with the propionamide control synthesized in Protocol 2. If the control also induces the phenotype, the probe's mechanism is non-specific, and it fails validation[2].

References

  • Welcome to the Chemical Probes Portal. Chemical Probes Portal. Available at:[Link]

  • Deep Annotation of Donated Chemical Probes (DCP) in Organotypic Human Liver Cultures and Patient-Derived Organoids. ACS Chemical Biology. Available at:[Link]

  • Fragment-Based Discovery of Novel Allosteric MEK1 Binders. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-[(Oxolan-2-ylmethoxy)methyl]aniline

Welcome to the technical support center for the synthesis of 3-[(Oxolan-2-ylmethoxy)methyl]aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this impo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-[(Oxolan-2-ylmethoxy)methyl]aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route and improve your overall yield.

I. Troubleshooting Guide: Addressing Key Synthesis Challenges

This section provides in-depth solutions to specific problems that may arise during the synthesis of 3-[(Oxolan-2-ylmethoxy)methyl]aniline.

Issue 1: Low Yield in the O-Alkylation Step

Question: I am experiencing a low yield during the Williamson ether synthesis to couple 3-aminobenzyl alcohol with 2-(chloromethyl)tetrahydrofuran. What are the potential causes and how can I improve the yield?

Answer:

Low yields in this Williamson ether synthesis are a common challenge and can often be attributed to several factors. The reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack the alkyl halide.[1][2] However, competing side reactions can significantly reduce the yield of the desired ether.[1][2]

Root Causes and Solutions:

  • Incomplete Deprotonation of 3-Aminobenzyl Alcohol: For the reaction to proceed efficiently, the hydroxyl group of 3-aminobenzyl alcohol must be fully deprotonated to form the corresponding alkoxide.

    • Solution: Employ a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation. The reaction should be carried out under anhydrous conditions as the presence of water will consume the base.

  • Competition with N-Alkylation: The aniline nitrogen in 3-aminobenzyl alcohol is also nucleophilic and can compete with the alkoxide for the alkyl halide, leading to the formation of N-alkylated side products.

    • Solution: To favor O-alkylation over N-alkylation, it is crucial to deprotonate the more acidic hydroxyl group selectively. Using a strong, non-nucleophilic base like NaH will preferentially deprotonate the alcohol. Running the reaction at lower temperatures can also help to control the selectivity.

  • Elimination Side Reactions: The alkyl halide, 2-(chloromethyl)tetrahydrofuran, can undergo elimination reactions (E2) in the presence of a strong base, especially at elevated temperatures, to form an alkene.[2]

    • Solution: Maintain a controlled, moderate reaction temperature. The choice of solvent can also influence the rate of elimination. Aprotic polar solvents like THF or DMF are generally preferred for S_N2 reactions.[1]

  • Purity of Reagents and Solvents: Impurities in the starting materials or solvents can interfere with the reaction.

    • Solution: Ensure that 3-aminobenzyl alcohol and 2-(chloromethyl)tetrahydrofuran are of high purity. Solvents should be anhydrous.

Troubleshooting Workflow for O-Alkylation:

Caption: Troubleshooting workflow for low O-alkylation yield.

Issue 2: Difficulty in the Reduction of the Nitro Group

Question: I am struggling with the reduction of 3-nitrobenzyl alcohol to 3-aminobenzyl alcohol. The reaction is either incomplete or I am observing side products. What are the best practices for this reduction?

Answer:

The reduction of an aromatic nitro group to an amine is a critical step and can be challenging due to the potential for over-reduction or the formation of undesired intermediates.[3]

Recommended Reduction Methods and Optimization:

Reduction MethodReagentsTypical ConditionsAdvantagesPotential Issues & Solutions
Catalytic Hydrogenation H₂, Pd/C, PtO₂Methanol or Ethanol, RT, 1-4 atm H₂Clean reaction, high yield, easy workup.Issue: Over-reduction of the benzyl alcohol. Solution: Monitor the reaction carefully by TLC or GC. Use a less active catalyst or lower hydrogen pressure.[4]
Metal/Acid Reduction SnCl₂·2H₂O / HClEthanol, refluxEffective for many nitro compounds.Issue: Harsh acidic conditions may not be suitable for sensitive substrates. Workup can be tedious. Solution: Neutralize carefully after the reaction. Consider alternative methods if the substrate is acid-labile.
Transfer Hydrogenation Ammonium formate, Pd/CMethanol, refluxMilder conditions than catalytic hydrogenation with H₂ gas.Issue: Reaction may be slower. Solution: Ensure efficient stirring and use a sufficient excess of the hydrogen donor.
Sodium Borohydride with a Catalyst NaBH₄, Ni₂BWater, RTA greener chemistry approach.[5]Issue: Catalyst preparation and handling. Solution: Follow the preparation procedure for Ni₂B carefully.[5]

Key Considerations for a Successful Reduction:

  • Catalyst Activity: The activity of the catalyst in hydrogenation can vary. If the reaction is slow, a fresh batch of catalyst may be required.

  • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like methanol and ethanol are commonly used for catalytic hydrogenation.

  • Reaction Monitoring: Closely monitor the progress of the reaction by TLC or another appropriate analytical technique to avoid over-reduction or incomplete conversion.

Issue 3: Challenges with Protecting Group Chemistry

Question: I am considering a protection strategy for the hydroxyl group of 3-nitrobenzyl alcohol before the reduction step. What are the pros and cons of using a tetrahydropyranyl (THP) protecting group?

Answer:

Protecting the hydroxyl group as a tetrahydropyranyl (THP) ether is a common strategy in multi-step synthesis.[6][7] THP ethers are stable to a wide range of non-acidic conditions, including those used for the reduction of a nitro group.[6][7]

Protection Step (Formation of the THP ether):

The alcohol is reacted with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst.[6][8]

  • Catalysts: p-Toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) are commonly used.[6]

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are suitable solvents.[8]

Deprotection Step (Cleavage of the THP ether):

The THP group is readily removed under acidic conditions to regenerate the alcohol.[6][9]

  • Conditions: Acetic acid in a mixture of THF and water is a common and mild method for deprotection.[9] Alternatively, a solid-supported acid like Amberlyst-15 can be used to simplify the workup.[9]

Advantages of Using a THP Protecting Group:

  • Stability: THP ethers are stable to strongly basic conditions, organometallic reagents, and hydrides.[7]

  • Ease of Introduction and Removal: The protection and deprotection steps are generally high-yielding and straightforward.[6][10]

Potential Disadvantages:

  • Formation of Diastereomers: The reaction of DHP with a chiral alcohol introduces a new stereocenter, which can lead to a mixture of diastereomers.[7] For an achiral alcohol like 3-nitrobenzyl alcohol, this is not a concern.

  • Acid Sensitivity: The THP group is labile to acid, so subsequent reaction steps must be carried out under neutral or basic conditions until the protecting group is intentionally removed.[6]

Decision Workflow for Using a Protecting Group:

Caption: Decision workflow for using a protecting group strategy.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Williamson ether synthesis step?

A1: Aprotic polar solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are generally recommended for the Williamson ether synthesis. These solvents effectively solvate the cation of the alkoxide, leaving the anion more nucleophilic. They also do not participate in hydrogen bonding, which can hinder the S_N2 reaction.

Q2: How can I monitor the progress of the reactions?

A2: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of most of the steps in this synthesis. Choose an appropriate eluent system that provides good separation between the starting material, product, and any potential side products. For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used.

Q3: What are the common impurities I might see in the final product?

A3: Common impurities in the final product, 3-[(Oxolan-2-ylmethoxy)methyl]aniline, can include unreacted 3-aminobenzyl alcohol, the N-alkylated side product, and potentially some elimination byproducts. Discoloration of the final product can also occur due to the oxidation of the aniline functionality.[11]

Q4: What purification methods are most effective for the final product?

A4: Column chromatography on silica gel is a standard and effective method for purifying the final product and removing the common impurities.[11] The choice of eluent will depend on the polarity of the impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. If the product is susceptible to degradation on silica gel, using a deactivated silica gel or an alternative stationary phase like alumina may be beneficial. For removing colored impurities, vacuum distillation can also be an effective technique.[11]

Q5: Are there any safety precautions I should be aware of?

A5: Standard laboratory safety practices should always be followed. Specifically:

  • Sodium Hydride (NaH): This is a highly flammable and reactive solid. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from water or protic solvents.

  • Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, and all equipment is properly grounded.

  • Solvents: Many organic solvents are flammable and have associated health risks. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

III. Experimental Protocols

Protocol 1: Synthesis of 3-Aminobenzyl Alcohol from 3-Nitrobenzyl Alcohol via Catalytic Hydrogenation
  • Setup: In a flask suitable for hydrogenation, dissolve 3-nitrobenzyl alcohol (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (1 atm, balloon). Repeat this process three times.

  • Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain 3-aminobenzyl alcohol. The product can be used in the next step without further purification if it is of sufficient purity, or it can be purified by column chromatography.

Protocol 2: O-Alkylation of 3-Aminobenzyl Alcohol
  • Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF.

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to the THF.

  • Alcohol Addition: Cool the suspension to 0 °C and add a solution of 3-aminobenzyl alcohol (1.0 eq) in anhydrous THF dropwise.

  • Alkoxide Formation: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkyl Halide Addition: Cool the mixture back to 0 °C and add 2-(chloromethyl)tetrahydrofuran (1.0-1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench the excess NaH by slowly adding water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Khan, A. T., & Islam, S. (2000). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 65(20), 6543–6545. Retrieved from [Link]

  • Raina, S., & Singh, V. K. (1995). DDQ as a Mild and Efficient Catalyst for Deprotection of Tetrahydropyranyl Ethers. Synthetic Communications, 25(15), 2395-2398. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-Aminobenzyl alcohol. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the alkylation reaction. Reaction conditions were.... Retrieved from [Link]

  • PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • ResearchGate. (2012, November 23). What is the best procedure to synthesize p-aminobenzyl alcohol?. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Nitrobenzyl reduction. Retrieved from [Link]

  • Google Patents. (n.d.). US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols.
  • PMC. (n.d.). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Retrieved from [Link]

  • Wiley Online Library. (2014, December 10). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Protection of Alcohols and Phenols with Dihydropyran and Detetrahydropyranylation by ZrCl4. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • SCIRP. (n.d.). A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. Retrieved from [Link]

  • Google Patents. (n.d.). JP2627334B2 - Method for producing 2-aminobenzyl alcohol derivative.
  • Google Patents. (n.d.). EP2892877B1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline.
  • European Patent Office. (2013, September 6). EP 2892877 B1 - 2-ETHYL-N-(1-METHOXYPROPAN -2-YL)-6-METHYL ANILINE. Retrieved from [Link]

  • Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • ResearchGate. (n.d.). Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve. Retrieved from [Link]

  • Google Patents. (n.d.). RU2270187C2 - Method for preparing n-methylaniline.
  • MDPI. (2024, June 30). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Retrieved from [Link]

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Optimization

Technical Support Center: Troubleshooting Aniline Etherification Reactions

Welcome to the technical support center for aniline etherification reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming aryl ether bond...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for aniline etherification reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming aryl ether bonds with aniline derivatives. Here, we will address common challenges encountered during these syntheses, providing in-depth, experience-driven insights and actionable solutions.

Introduction to Aniline Etherification

Aniline etherification, the formation of a C-O bond between an aniline derivative and an alcohol or alkyl halide, is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry. While several methods exist, the most common approaches include modifications of the Williamson ether synthesis, the Ullmann condensation, and the Buchwald-Hartwig amination (adapted for C-O coupling). Each of these methods comes with its own set of challenges, from the low nucleophilicity of the aniline nitrogen to competing side reactions. This guide will help you troubleshoot these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Williamson ether synthesis with aniline is giving very low to no yield. What's going wrong?

A1: This is a common issue stemming from the inherent properties of anilines and the mechanism of the Williamson ether synthesis.

Core Problem: The Williamson ether synthesis is an SN2 reaction that typically involves an alkoxide nucleophile and an alkyl halide. When adapting this for aniline, you're not forming an ether in the traditional sense, but rather an N-alkylated or N-arylated product. If you are attempting to form an aryl ether from an aniline, a direct Williamson-type reaction is not suitable.[1] For the synthesis of N-alkylated anilines, the primary challenge is the relatively weak basicity and nucleophilicity of aniline compared to aliphatic amines.[2][3][4][5]

Causality & Diagnosis:

  • Low Nucleophilicity of Aniline: The lone pair of electrons on the nitrogen atom in aniline is delocalized into the aromatic ring, which significantly reduces its nucleophilicity compared to aliphatic amines.[2][3] This makes the SN2 reaction with an alkyl halide sluggish.

  • Inadequate Base: To increase the nucleophilicity of aniline, a base is often used to deprotonate the N-H bond. However, due to the pKa of aniline's conjugate acid (around 4.6), a very strong base is required.[4] Common bases like NaOH or K₂CO₃ may not be sufficient to generate a high enough concentration of the anilide anion.

  • Steric Hindrance: SN2 reactions are sensitive to steric hindrance. If you are using a secondary or tertiary alkyl halide, elimination (E2) will likely be the major pathway, leading to the formation of alkenes instead of the desired N-alkylated product.[1][6][7][8]

  • Aryl Halide Reactivity: If you are attempting to react an aniline with an aryl halide under Williamson conditions, this will likely fail. Aryl halides are generally unreactive towards SN2 reactions due to the high strength of the C-X bond and steric hindrance.[1]

Solutions & Protocols:

  • Stronger Base Selection: Employ stronger bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS) to deprotonate the aniline effectively.[9]

  • Optimize Reaction Conditions:

    • Solvent: Use polar aprotic solvents like DMF, DMSO, or THF, which can solvate the cation of the base and leave the anilide anion more nucleophilic.[7][10]

    • Temperature: Increasing the reaction temperature can help to overcome the activation energy barrier. However, be mindful of potential side reactions.[11]

  • Alternative Methods for N-Arylation: For the synthesis of diarylamines, the Buchwald-Hartwig amination or the Ullmann condensation are more appropriate methods.[12][13]

Q2: I'm attempting an Ullmann condensation for aryl ether synthesis using a substituted aniline, but the reaction is sluggish and gives a complex mixture of byproducts.

A2: The Ullmann condensation, while a classic method for forming C-O bonds, is notorious for requiring harsh reaction conditions and can be sensitive to substrate choice.

Core Problem: The traditional Ullmann reaction requires high temperatures (often >200 °C) and stoichiometric amounts of copper, which can lead to thermal decomposition and the formation of numerous side products.[13]

Causality & Diagnosis:

  • Catalyst Inactivity: The copper catalyst, whether it's copper powder, copper(I) salts, or copper oxides, can be easily deactivated. The "activated" state of the copper is crucial for the reaction to proceed.

  • Substrate Reactivity: The reaction is sensitive to the electronic nature of both the aryl halide and the aniline. Electron-withdrawing groups on the aryl halide generally accelerate the reaction, while electron-donating groups on the aniline can increase its nucleophilicity.[13]

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used.[13] The choice of solvent can significantly impact the solubility of the reactants and the reaction rate.

  • Side Reactions: At high temperatures, side reactions such as homocoupling of the aryl halide (Ullmann reaction) or decomposition of the starting materials can occur.

Solutions & Protocols:

  • Modern Ligand-Accelerated Ullmann Reactions: The use of ligands such as diamines or phenanthroline can significantly accelerate the reaction and allow for lower reaction temperatures.[13]

  • Catalyst Choice: Consider using more modern copper catalyst systems, such as copper(I) iodide (CuI) with a ligand, or even nano-copper catalysts which can exhibit higher reactivity.[14]

  • Optimization of Reaction Parameters:

    • Temperature: Screen a range of temperatures to find the optimal balance between reaction rate and byproduct formation.

    • Base: The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, or KOtBu.

    • Solvent: While traditional solvents are effective, consider exploring others like DMSO or DMAc.[14]

Q3: My Buchwald-Hartwig amination (adapted for C-O coupling) is resulting in significant amounts of hydrodehalogenation of my aryl halide. How can I prevent this?

A3: The Buchwald-Hartwig reaction is a powerful tool for C-N and C-O bond formation, but it is not without its potential pitfalls, with hydrodehalogenation being a common side reaction.

Core Problem: The hydrodehalogenation byproduct arises from a competing β-hydride elimination pathway within the catalytic cycle.[12]

Causality & Diagnosis:

  • Ligand Choice: The choice of phosphine ligand is critical in a Buchwald-Hartwig reaction. Some ligands are more prone to promoting β-hydride elimination than others. Bulky, electron-rich ligands are generally preferred as they favor reductive elimination to form the desired product.

  • Base Strength: The strength and nature of the base can influence the reaction pathway. A base that is too strong or too hindered can favor side reactions.

  • Presence of Water: Water can act as a proton source for the hydrodehalogenation. Ensuring anhydrous conditions is crucial.

Solutions & Protocols:

  • Ligand Screening: Experiment with a variety of phosphine ligands. Some common choices for C-O coupling include bulky biarylphosphine ligands like BrettPhos or RuPhos.[9][15]

  • Base Optimization: Screen different bases such as Cs₂CO₃, K₃PO₄, or LiHMDS. The optimal base will depend on the specific substrates and ligand used.[9][15]

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. The use of molecular sieves can be beneficial.[16]

  • Temperature Control: Running the reaction at the lowest effective temperature can help to minimize side reactions.

Troubleshooting Workflow for Low Yield in Aniline Etherification

TroubleshootingWorkflow Start Low or No Product Yield Check_Reaction_Type Identify Reaction Type (Williamson, Ullmann, Buchwald-Hartwig) Start->Check_Reaction_Type Williamson Williamson-type Check_Reaction_Type->Williamson Williamson Ullmann Ullmann Condensation Check_Reaction_Type->Ullmann Ullmann Buchwald_Hartwig Buchwald-Hartwig Check_Reaction_Type->Buchwald_Hartwig Buchwald-Hartwig W_Cause1 Low Aniline Nucleophilicity? Williamson->W_Cause1 U_Cause1 Harsh Conditions (High Temp)? Ullmann->U_Cause1 B_Cause1 Hydrodehalogenation? Buchwald_Hartwig->B_Cause1 W_Sol1 Use Stronger Base (NaH, KOtBu, LiHMDS) W_Cause1->W_Sol1 Yes W_Cause2 Steric Hindrance (2°/3° Alkyl Halide)? W_Cause1->W_Cause2 No W_Sol2 Use 1° Alkyl Halide or Consider Alternative Synthesis W_Cause2->W_Sol2 Yes W_Cause3 Using Aryl Halide? W_Cause2->W_Cause3 No W_Sol3 Switch to Ullmann or Buchwald-Hartwig W_Cause3->W_Sol3 Yes U_Sol1 Use Ligand-Accelerated Protocol U_Cause1->U_Sol1 Yes U_Cause2 Inactive Catalyst? U_Cause1->U_Cause2 No U_Sol2 Use Activated Copper or Modern Catalyst System U_Cause2->U_Sol2 Yes U_Cause3 Suboptimal Solvent/Base? U_Cause2->U_Cause3 No U_Sol3 Screen Solvents (DMF, DMSO) and Bases (Cs₂CO₃, K₃PO₄) U_Cause3->U_Sol3 Yes B_Sol1 Screen Bulky Phosphine Ligands B_Cause1->B_Sol1 Yes B_Cause2 Suboptimal Base? B_Cause1->B_Cause2 No B_Sol2 Optimize Base (Cs₂CO₃, K₃PO₄, LiHMDS) B_Cause2->B_Sol2 Yes B_Cause3 Wet Conditions? B_Cause2->B_Cause3 No B_Sol3 Ensure Anhydrous Reagents and Solvents B_Cause3->B_Sol3 Yes

Caption: Troubleshooting workflow for low yield in aniline etherification.

Q4: My aniline starting material is dark and seems to be decomposing during the reaction.

A4: Anilines are notoriously susceptible to oxidation, which can lead to the formation of colored polymeric byproducts.

Core Problem: The amino group in aniline is easily oxidized, especially in the presence of air, light, or certain metal catalysts at elevated temperatures.

Causality & Diagnosis:

  • Air Oxidation: Exposure of the aniline to air, particularly at higher temperatures, can lead to the formation of highly colored and often polymeric oxidation products.

  • Impure Starting Material: If your starting aniline is already colored, it likely contains oxidized impurities that can interfere with the reaction.

  • Reaction Conditions: High reaction temperatures and prolonged reaction times can exacerbate the oxidation process.

Solutions & Protocols:

  • Purify the Aniline: Before use, it is often advisable to purify the aniline. This can be done by distillation, often under reduced pressure, or by column chromatography.[17][18][19] For solid anilines, recrystallization can be effective.

  • Inert Atmosphere: Always run your aniline etherification reactions under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.[11]

  • Degas Solvents: Degassing the reaction solvent prior to use can also help to remove dissolved oxygen.

  • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to prevent the degradation of the aniline.

Q5: How do I effectively purify my final aniline ether product?

A5: The purification strategy for your aniline ether will depend on its physical properties and the nature of the impurities.

Common Purification Techniques:

  • Extraction: A standard aqueous workup is often the first step. If your product is basic, you can wash the organic layer with a dilute acid to remove any unreacted aniline. Be cautious, as some aniline ethers may also be acid-sensitive.

  • Column Chromatography: This is one of the most common and effective methods for purifying organic compounds. Silica gel is typically used as the stationary phase, with a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) as the eluent.[11]

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method. Screening for a suitable solvent system is key.

  • Distillation: For liquid products, distillation under reduced pressure can be used to separate the product from non-volatile impurities.[17]

Data Summary Table: Recommended Starting Conditions for Aniline Etherification
Reaction TypeCatalystLigand (if applicable)BaseSolventTemperature (°C)
N-Alkylation (Williamson-type) NoneN/ANaH, KOtBuDMF, THF25-80
Ullmann Condensation CuI (5-10 mol%)1,10-PhenanthrolineK₂CO₃, Cs₂CO₃DMF, NMP100-150
Buchwald-Hartwig C-O Coupling Pd(OAc)₂ (1-2 mol%)BrettPhos, RuPhosCs₂CO₃, K₃PO₄Toluene, Dioxane80-110
Experimental Protocol: General Procedure for Buchwald-Hartwig C-O Coupling
  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), the alcohol (1.2 equiv), cesium carbonate (1.5 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the phosphine ligand (e.g., BrettPhos, 0.04 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Logical Relationship Diagram: Key Parameters in Aniline Etherification

LogicalRelationships Aniline Aniline Substrate - Nucleophilicity - Steric Hindrance - Electronic Effects Catalyst_System Catalyst System - Metal (Pd, Cu) - Ligand Choice - Catalyst Loading Aniline->Catalyst_System influences choice of Yield_Selectivity {Yield & Selectivity | - Desired Product - Byproducts (Elimination, Hydrodehalogenation)} Aniline->Yield_Selectivity Electrophile Electrophile - Leaving Group Ability - Steric Hindrance - C(sp²) vs. C(sp³) Electrophile->Catalyst_System influences choice of Electrophile->Yield_Selectivity Catalyst_System->Yield_Selectivity Reaction_Conditions Reaction Conditions - Base Strength - Solvent Polarity - Temperature - Reaction Time Reaction_Conditions->Catalyst_System affects activity Reaction_Conditions->Yield_Selectivity

Caption: Interdependence of key parameters in aniline etherification.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the yield of aniline [Diagram]. Retrieved from [Link]

  • Sivakumar, T., & Pillai, C. N. (1990). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Chemical Technology, 27, 144-146.
  • Thesis. (n.d.). Novel catalysts for the conversion of phenol to anilines. Retrieved from [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). From Aniline to Aryl Ether: A Facile, Efficient and Versatile Synthetic Protocol Employing Mild Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • LibreTexts. (n.d.). Basicity of aniline. Retrieved from [Link]

  • PMC. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). The optimization of aniline reaction conditions. Retrieved from [Link]

  • Google Patents. (n.d.). Reduced pressure distillation process for recovering aniline from phenolaniline mixtures.
  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Aniline Alkylation over Solid Acid Catalysts. Retrieved from [Link]

  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • PMC. (n.d.). Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Comptes Rendus de l'Académie des Sciences. (2018, April 19). Solvent effects in the aza-Michael addition of anilines. Retrieved from [Link]

  • Reddit. (2014, May 26). Purify and dry aniline? Retrieved from [Link]

  • Chemguide. (n.d.). Amines as bases. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • ResearchGate. (2025, December 5). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Retrieved from [Link]

  • Google Patents. (n.d.). Aniline purification process.
  • PMC. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Retrieved from [Link]

  • Enlighten: Theses. (2020, January 30). Environmental Fate and Transformations of Aniline-Based Herbicides with Special Reference to Chlorpropham. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Polar Aniline Purification

Welcome to the Technical Support Center for chromatography and purification of polar aniline derivatives. As a Senior Application Scientist, I frequently see researchers struggle with these compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromatography and purification of polar aniline derivatives. As a Senior Application Scientist, I frequently see researchers struggle with these compounds. Polar anilines present unique challenges due to their amphoteric nature, high polarity, and susceptibility to rapid oxidation.

This guide abandons generic advice in favor of causal explanations, actionable step-by-step methodologies, and data-driven troubleshooting to ensure your purification workflows are robust, reproducible, and self-validating.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why do polar anilines exhibit severe peak tailing and poor recovery on standard silica or C18 columns? A1: The primary culprit is secondary chemical interactions with 1 on the stationary phase[1]. Anilines contain basic amine groups that become protonated or highly polarized. At mid-to-high pH, acidic silanol groups on the silica surface ionize into negatively charged species (Si-O⁻). The strong electrostatic and hydrogen-bonding interactions between the basic aniline and the ionized silanols create a secondary retention mechanism[2]. Because not all molecules travel at the same speed through these active sites, the elution profile distorts, causing a prolonged trailing edge (peak tailing) and sometimes irreversible adsorption[3].

Q2: How does mobile phase pH dictate the success of reversed-phase (RP-HPLC) aniline purification? A2: Mobile phase pH controls the ionization state of both the analyte and the stationary phase. 4 (typically using formic acid or trifluoroacetic acid) protonates the residual silanol groups, neutralizing their negative charge and suppressing secondary ionic interactions[4]. Simultaneously, the aniline becomes fully protonated. While this increases its polarity, the elimination of silanol interactions drastically improves peak symmetry, resolution, and recovery[1].

Q3: When should I abandon Reversed-Phase (RP-HPLC) in favor of Hydrophilic Interaction Liquid Chromatography (HILIC)? A3: If your aniline compound is highly polar (e.g., contains multiple amine, hydroxyl, or sulfonic acid groups), it may elute in the void volume of a C18 column even at neutral pH.5 because it utilizes a polar stationary phase (like bare silica, amide, or diol) and a highly organic mobile phase (typically >70% acetonitrile)[5]. In HILIC, the retention mechanism relies on partitioning the polar aniline into a water-enriched layer immobilized on the stationary phase, offering superior retention and excellent electrospray ionization (ESI-MS) sensitivity.

Section 2: Troubleshooting Workflows & Methodologies

Every protocol below is designed as a self-validating system , ensuring you can objectively measure success at each step.

Protocol A: Resolving Peak Tailing in RP-HPLC via pH and Column Optimization

If your aniline derivative streaks or tails (Asymmetry Factor > 1.5) on a standard C18 column, implement this workflow:

  • Baseline Assessment : Inject a 1 µL sample standard using a neutral mobile phase (e.g., Water/Acetonitrile) on your current C18 column. Calculate the Tailing Factor (Tf). If Tf > 1.5, proceed to Step 2.

  • Acidify the Mobile Phase : Adjust the aqueous mobile phase (Mobile Phase A) to pH 2.5–3.0 using 0.1% Formic Acid (FA) or 0.05% Trifluoroacetic Acid (TFA).

    • Causality Check: TFA acts as an ion-pairing agent. It binds to the protonated amine on the aniline, forming a neutral, more hydrophobic complex that increases retention on C18 while masking the amine from residual silanols.

  • Column Switch (If Necessary) : If tailing persists (Tf > 1.3), the silica base may have too many active sites. Switch to a highly deactivated, 6, or a mixed-mode column (e.g., RP-Cation Exchange) which provides a localized electrostatic shielding effect against residual silanols[6].

  • Validation : Re-inject the sample under the new conditions. A successful optimization will yield a tailing factor between 1.0 and 1.2, confirming the suppression of secondary interactions.

Protocol B: HILIC Purification for Void-Eluting Polar Anilines

For highly polar anilines that fail to retain on C18 (eluting at column dead volume):

  • Sample Preparation : Dissolve the sample in a high-organic diluent (e.g., 75% Acetonitrile / 25% Water).

    • Causality Check: Injecting highly aqueous samples in HILIC disrupts the immobilized water layer on the stationary phase, causing severe peak distortion and breakthrough[5].

  • Column Selection : Select an Amide- or Diol-functionalized HILIC column. Avoid bare silica for basic anilines, as irreversible ionic binding can occur.

  • Mobile Phase Setup :

    • Mobile Phase A: 10 mM Ammonium Formate in Water (Adjusted to pH 3.0).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Execution : Start at 95% B and run a shallow gradient down to 60% B over 15 column volumes.

    • Causality Check: In HILIC, water is the strong eluting solvent. Decreasing the organic modifier (Acetonitrile) gradually elutes the polar anilines based on their hydrophilicity.

  • Validation : Confirm retention time is strictly greater than the column void volume (k' > 1.5) and peak symmetry is maintained.

Section 3: Data & Visualization

Quantitative Summary of Chromatographic Conditions

The following table summarizes the expected quantitative impact of different parameters on aniline retention and peak symmetry.

Chromatographic ModeColumn TypeMobile Phase AdditiveTarget Analyte StateExpected Tailing Factor (Tf)Retention Behavior
RP-HPLCStandard C18 (Uncapped)None (Neutral pH)Partially Ionized> 2.0 (Severe)Moderate, Broad
RP-HPLCEnd-capped C180.1% Formic Acid (pH ~2.7)Fully Protonated1.1 - 1.3 (Good)Low (Early Elution)
RP-HPLCEnd-capped C180.05% TFA (pH ~2.0)Ion-Paired1.0 - 1.1 (Excellent)Moderate (Improved)
HILICAmide/Diol10mM NH₄Formate (pH 3.0)Fully Protonated1.0 - 1.2 (Excellent)High (Strong Retention)
Purification Strategy Decision Tree

G Start Polar Aniline Purification Q1 Does the compound retain on standard C18? Start->Q1 HILIC Use HILIC Mode (Amide/Diol Column) Start >80% Organic Q1->HILIC No (Elutes in void) RP Use Reversed-Phase (C18/C8) Q1->RP Yes Success Proceed to Scale-up/Isolation HILIC->Success Q2 Is peak tailing observed (Tf > 1.5)? RP->Q2 pH_adj Lower pH to 2.5-3.0 (Formic Acid/TFA) Q2->pH_adj Yes Q2->Success No Endcap Use End-capped or Mixed-Mode Column pH_adj->Endcap If tailing persists pH_adj->Success If resolved Endcap->Success

Caption: Decision tree for selecting a purification strategy for polar aniline compounds based on retention.

References

  • BenchChem - Technical Support Center: Resolving Peak Tailing in HPLC of Aniline Compounds.
  • LCGC Blog - HPLC Diagnostic Skills II – Tailing Peaks.
  • Alwsci - Common Causes Of Peak Tailing in Chromatography.
  • ResearchGate - Determination of aromatic amines in aqueous extracts of polyurethane foam using hydrophilic interaction liquid chromatography.
  • Biotage - How does an acid pH affect reversed-phase chromatography separations?
  • IntechOpen - Mixed-Mode Chromatography.
  • ResearchGate - Hydrophilic interaction chromatography of polar and ionizable compounds by UHPLC.

Sources

Optimization

Technical Support Center: Mitigating Tar Formation in Aniline Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into a common and frustrating challenge in synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into a common and frustrating challenge in synthetic chemistry: the formation of tar and polymeric byproducts in reactions involving aniline and its derivatives. Our goal is to move beyond simple procedural steps and explain the underlying causality, empowering you to proactively design robust experiments and effectively troubleshoot issues when they arise.

Troubleshooting Guide: When Your Reaction Goes Wrong

This section is for immediate assistance when you observe signs of tar formation.

Problem 1: My reaction mixture has turned dark brown or black and has become viscous or formed a solid precipitate.

This is the most common indicator of aniline polymerization and tar formation. The dark color is often due to the formation of highly conjugated polymeric species, colloquially known as "aniline black".[1]

Immediate Diagnostic Questions:

  • Was the reaction run open to the air or under an inert atmosphere?

  • Was there a noticeable temperature increase (exotherm)?

  • How were the reagents added (all at once or slowly)?

Possible Causes & Recommended Solutions

Possible CauseDiagnostic CheckRecommended Solution(s)
Atmospheric Oxidation Review your experimental setup. Was the system thoroughly purged with an inert gas (Nitrogen or Argon)? Are all joints and seals gas-tight?1. Implement an Inert Atmosphere: For all reactions involving anilines, working under a dry, inert atmosphere is the most critical preventative measure.[2][3] Purge the reaction vessel thoroughly before adding reagents. Maintain a positive pressure of inert gas throughout the reaction. 2. Degas Solvents: Use solvents that have been degassed via sparging with an inert gas, freeze-pump-thaw cycles, or other appropriate methods.
Excessive Reaction Temperature Check temperature logs. Were there any unexpected exotherms? Is the reaction known to be exothermic?1. Improve Temperature Control: Ensure thermocouples are calibrated and placed correctly. Use an ice bath or a cryo-cooler for reactions known to be exothermic, especially during reagent addition.[4] 2. Reduce Addition Rate: A rapid exotherm is often caused by adding a reactive reagent too quickly.[5] Use a syringe pump for slow, controlled addition to allow for effective heat dissipation.
High Local Reactant Concentration Were reagents added neat or as a dilute solution? Was aniline added in one portion?1. Use a Fed-Batch Approach: Add the aniline substrate or the most reactive reagent slowly over time to keep its instantaneous concentration low.[3] 2. Reduce Overall Concentration: Perform the reaction at a lower molar concentration.
Inappropriate pH Was a strong acid or base used? The pH of the medium significantly influences the rate of aniline oxidation.[2]1. pH Optimization: The optimal pH must be determined empirically. In some cases, a slightly acidic medium can stabilize aniline by protonation, but strongly acidic conditions in the presence of an oxidant can lead to other issues.[6]
Frequently Asked Questions (FAQs): Proactive Prevention of Tar Formation

This section addresses common questions to help you design experiments that minimize the risk of tarring from the outset.

Q1: What exactly is "tar" in the context of aniline reactions?

"Tar" is a general term for a complex mixture of insoluble, high-molecular-weight byproducts. In aniline chemistry, this is most often polyaniline and related degradation products.[1] The amino group (-NH₂) makes the aniline ring very electron-rich, rendering it highly susceptible to oxidation.[2][7] The oxidation process typically involves the formation of a radical cation, which then initiates a polymerization cascade, leading to long, conjugated polymer chains that are often insoluble and intensely colored.[8][9]

Mechanism of Oxidative Polymerization

G Aniline Aniline (C₆H₅NH₂) Radical Aniline Radical Cation (C₆H₅NH₂•+) Aniline->Radical -e⁻ Oxidant Oxidant (e.g., O₂, H₂O₂, Persulfate) Oxidant->Radical Dimer Dimer Radical->Dimer + Aniline Polymer Polyaniline Chain (Tar/Aniline Black) Dimer->Polymer + n (Aniline Radical Cation)

Caption: Oxidative pathway from aniline to polymeric tar.

Q2: I'm performing a nitration reaction. Why is it so prone to tarring and what can I do?

Direct nitration of aniline with a standard nitric/sulfuric acid mixture is notoriously difficult and prone to tarring.[6] This is due to two primary factors:

  • Oxidation: Nitric acid is a powerful oxidizing agent and readily attacks the highly activated aniline ring, leading to significant tar formation and degradation.[10]

  • Protonation: The strongly acidic medium protonates the amino group to form the anilinium ion (-NH₃⁺). This ion is a meta-director, leading to a mixture of products, with a surprisingly high yield of the meta-isomer (up to 47%).[10][11]

The Solution: Amine Protection The most effective strategy is to temporarily protect the amino group via acetylation.[2][6] This converts the highly reactive amine into a less reactive amide (acetanilide).

Protected Nitration Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride Nitroacetanilide p-Nitroacetanilide Acetanilide->Nitroacetanilide HNO₃ / H₂SO₄ Nitroaniline p-Nitroaniline (Clean Product) Nitroacetanilide->Nitroaniline Acid/Base Hydrolysis

Sources

Troubleshooting

Mechanistic Foundation: The Haber-Lukashevich Pathway

Welcome to the Advanced Catalyst Support Center for Aniline Synthesis . As a Senior Application Scientist, I have designed this portal to move beyond generic reaction conditions, focusing instead on the mechanistic causa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalyst Support Center for Aniline Synthesis . As a Senior Application Scientist, I have designed this portal to move beyond generic reaction conditions, focusing instead on the mechanistic causality behind catalyst failure, intermediate accumulation, and chemoselectivity issues. Whether you are scaling up a batch process or developing a highly functionalized pharmaceutical intermediate, this guide provides self-validating protocols and field-proven troubleshooting strategies.

To troubleshoot aniline synthesis, you must first understand the reaction network. The catalytic hydrogenation of nitrobenzene does not occur in a single step; it follows the Haber-Lukashevich mechanism, which splits into a direct route and a condensation route . Most catalytic failures (deactivation, poor selectivity) stem from intermediates stalling in these pathways.

HaberLukashevich NB Nitrobenzene NSB Nitrosobenzene NB->NSB +H2, -H2O PHA N-Phenylhydroxylamine NSB->PHA +H2 AOB Azoxybenzene NSB->AOB +PHA, -H2O AN Aniline PHA->AN +H2, -H2O AB Azobenzene AOB->AB +H2, -H2O HAB Hydrazobenzene AB->HAB +H2 HAB->AN +H2

Haber-Lukashevich pathways for nitrobenzene reduction detailing direct and condensation routes.

Troubleshooting Guide & FAQs

Q1: Why does my Pt/C or Ni catalyst deactivate rapidly during the batch hydrogenation of nitrobenzene, and how can I prevent it? A1: Catalyst deactivation during nitrobenzene reduction is rarely due to thermal sintering; it is primarily driven by the strong adsorption of reaction intermediates (like N-phenylhydroxylamine) and the final aniline product onto the active metal sites. This leads to pore mouth fouling and competitive adsorption, where the organic species block hydrogen from reaching the active sites[1].

  • The Fix: Ensure a high H2​ /nitrobenzene ratio to keep hydrogen in the adsorbed state, which postpones deactivation. Additionally, switch to polar protic solvents (e.g., ethanol) to enhance the solubility and desorption of polar intermediates from the catalyst surface.

Q2: My reaction stalls, resulting in a dangerous accumulation of N-phenylhydroxylamine (N-PHA). How do I drive the reaction to complete aniline synthesis? A2: The conversion of N-PHA to aniline involves the cleavage of the N-O bond, which is often the rate-determining step. Accumulation occurs when the catalyst lacks the specific electronic properties (high d-band contribution) required to activate this bond, or when the solvent over-stabilizes the N-PHA intermediate[2].

  • The Fix: Solvent polarity is your most powerful tool here. Using a highly polar solvent like Dimethylformamide (DMF) over a bifunctional catalyst (e.g., Pd/MIL-101) can drive selectivity strictly toward aniline (>99.9%) by regulating the linkage between the intermediates and the Lewis acid sites of the support[3].

Q3: When hydrogenating substituted nitroarenes (e.g., chloronitrobenzene or nitrostyrene), standard Pd/C reduces the halogens/alkenes alongside the nitro group. How can I achieve strict chemoselectivity? A3: Standard noble metals (Pt, Pd, Ru) are inherently non-chemoselective because their exposed surfaces readily activate various unsaturated bonds.

  • The Fix: You must induce a Strong Metal-Support Interaction (SMSI). By supporting Pt on a reducible oxide like TiO2​ and reducing it at high temperatures (723 K), TiOx​ species migrate to decorate the Pt (111) and (100) crystal faces. This steric and electronic modification preferentially adsorbs the polar −NO2​ group while repelling non-polar alkenes or sterically hindering carbon-halogen bond activation, boosting chemoselectivity from <1% to >95%[4]. Alternatively, utilize air-stable base-metal complexes (e.g., Mn or Fe-based catalysts) which operate via metal-ligand cooperative bifunctional activation[5].

Quantitative Catalyst Comparison Data

Use the following table to benchmark your current catalytic system against optimized industry standards.

Catalyst SystemTarget SubstrateReaction ConditionsConversion (%)Selectivity to Aniline (%)Key Mechanistic Advantage
Pt/ TiO2​ (Decorated) Substituted Nitroarenes (e.g., 3-nitrostyrene)313 K, 3 bar H2​ , Toluene>95%>95%SMSI sterically blocks non-selective sites, preserving C=C and C-X bonds[4].
Pd/MIL-101 Nitrobenzene303 K, 1 bar H2​ , DMF>99%99.9%Solvent-driven control; MOF Lewis acid sites accelerate N-O cleavage[3].
Mn-based Homogeneous Halogenated Nitroarenes403 K, 80 bar H2​ , Toluene>90%>95%Base-metal cooperative catalysis entirely prevents dehalogenation[5].
Standard Pt/C Nitrobenzene323-353 K, BatchVariable~80% (Accumulates N-PHA)High initial TOF, but highly prone to pore fouling and intermediate poisoning[1].

Self-Validating Experimental Protocols

Protocol: Preparation and Application of Chemoselective Pt/ TiO2​ Catalyst

Objective: Achieve >95% chemoselectivity for nitro group reduction in the presence of reducible functional groups (halogens, alkenes) using the SMSI effect.

Phase 1: Catalyst Synthesis & Decoration

  • Impregnation: Suspend 1.0 g of TiO2​ powder in an aqueous solution of H2​PtCl6​ calculated to achieve a 1 wt% Pt loading. Stir vigorously for 12 hours at room temperature to ensure uniform dispersion.

  • Calcination: Evaporate the solvent under a vacuum at 333 K. Calcine the resulting powder in static air at 673 K for 2 hours. Validation Check: The powder should transition to a uniform color indicating the formation of PtO2​/TiO2​ .

  • High-Temperature Reduction (Critical Step): Transfer the catalyst to a tubular reactor. Reduce under a continuous flow of pure H2​ at 723 K for 2 hours .

    • Causality: This specific high-temperature threshold is mandatory. It forces the reduction of the TiO2​ support, causing TiOx​ suboxide species to migrate onto the Pt nanoparticles, selectively blocking the flat terraces responsible for non-selective hydrogenation[4].

Phase 2: Hydrogenation Workflow

  • Setup: In a high-pressure autoclave, add 1.0 mmol of the substituted nitroarene, 10 mg of the activated Pt/ TiO2​ catalyst, and 5 mL of toluene.

  • Purging: Purge the reactor three times with N2​ to remove oxygen, followed by three times with H2​ .

  • Execution: Pressurize to 3 bar H2​ and heat to 313 K.

    • Self-Validating Check: Monitor the pressure drop. The reaction should consume exactly 3 molar equivalents of H2​ relative to the substrate. If hydrogen consumption continues past this stoichiometric point, the SMSI decoration has failed, and over-reduction (e.g., alkene hydrogenation) is occurring.

  • Workup: Vent the reactor, filter the catalyst (which can be washed with ethanol and recycled), and analyze the filtrate via GC-MS.

Troubleshooting Decision Matrix

Use this logical flow to rapidly diagnose and resolve issues on the bench.

Troubleshooting Start Identify Aniline Synthesis Issue Deact Rapid Catalyst Deactivation Start->Deact Select Poor Chemoselectivity Start->Select Interm N-PHA Accumulation Start->Interm SolDeact Increase H2 ratio & use polar solvent Deact->SolDeact SolSelect Use SMSI (Pt/TiO2) or Base-Metal Select->SolSelect SolInterm Tune solvent polarity (e.g., DMF) Interm->SolInterm Opt Optimized Aniline Yield (>99%) SolDeact->Opt SolSelect->Opt SolInterm->Opt

Decision matrix for troubleshooting common catalytic issues in aniline synthesis.

References

  • Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. Asian Journal of Chemistry.1

  • Transforming Nonselective into Chemoselective Metal Catalysts for the Hydrogenation of Substituted Nitroaromatics. Journal of the American Chemical Society.4

  • Solvent-Driven Selectivity Control to Either Anilines or Dicyclohexylamines in Hydrogenation of Nitroarenes over a Bifunctional Pd/MIL-101 Catalyst. ACS Catalysis.6

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules (via NIH).2

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters.5

Sources

Reference Data & Comparative Studies

Validation

validation of 3-[(Oxolan-2-ylmethoxy)methyl]aniline structure by X-ray crystallography

Comprehensive Structural Validation of 3-[(Oxolan-2-ylmethoxy)methyl]aniline: X-Ray Crystallography vs. Alternative Modalities In the landscape of modern drug development and synthetic chemistry, the unambiguous structur...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Structural Validation of 3-[(Oxolan-2-ylmethoxy)methyl]aniline: X-Ray Crystallography vs. Alternative Modalities

In the landscape of modern drug development and synthetic chemistry, the unambiguous structural validation of small molecules is a non-negotiable prerequisite. For flexible, chiral molecules such as 3-[(Oxolan-2-ylmethoxy)methyl]aniline (CAS: 927803-13-2)[1], standard analytical techniques often yield incomplete or ambiguous data. This guide provides an objective, data-driven comparison of structural validation modalities, establishing why Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for defining absolute stereochemistry and 3D conformation.

The Structural Challenge: Flexibility and Chirality

3-[(Oxolan-2-ylmethoxy)methyl]aniline (Chemical Formula: C12H17NO2) consists of an aniline core linked to an oxolane (tetrahydrofuran) ring via a highly flexible ether linker (-CH2-O-CH2-). This architecture presents two primary analytical hurdles:

  • Conformational Averaging: In solution, the flexible ether linkage allows the molecule to rapidly interconvert between multiple conformers. This dynamic averaging severely complicates the extraction of precise internuclear distances from Nuclear Magnetic Resonance (NMR) NOESY cross-peaks[2].

  • Absolute Configuration: The molecule possesses a chiral center at the C2 position of the oxolane ring. Standard 1D and 2D NMR techniques cannot determine absolute stereochemistry without the use of chiral derivatizing agents or chiral shift reagents[3].

Consequently, while NMR is exceptional for confirming 2D connectivity and solution-state dynamics[4], SCXRD is required to definitively lock down the molecule's spatial arrangement and absolute configuration[5].

Methodological Comparison

To objectively evaluate the analytical alternatives for this compound, we must compare their capabilities across key structural parameters.

Analytical FeatureSingle-Crystal X-Ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)High-Resolution Mass Spectrometry (HRMS)
Primary Output 3D atomic coordinates, absolute configuration2D connectivity, solution dynamicsExact molecular weight, fragmentation
Absolute Stereochemistry Unambiguous (via Flack parameter)Impossible (without chiral derivatization)Impossible
Conformational Analysis Static (solid-state packing)Dynamic (time-averaged in solution)N/A
Sample Requirements High-quality single crystal (~0.1 mm)Soluble sample (mg scale)Microgram scale
Throughput Low to Medium (crystallization bottleneck)HighVery High

Deep Dive: SCXRD Experimental Protocol for Light-Atom Structures

Achieving absolute configuration for 3-[(Oxolan-2-ylmethoxy)methyl]aniline is inherently difficult because it is a "light-atom" structure containing only Carbon, Hydrogen, Nitrogen, and Oxygen. It lacks heavy atoms (like halogens) that naturally provide strong anomalous scattering. To overcome this, the following self-validating protocol must be executed.

Step 1: Crystal Growth via Vapor Diffusion

  • Procedure: Dissolve the compound in a minimum volume of a highly soluble solvent (e.g., dichloromethane) and allow an antisolvent (e.g., hexane) to slowly diffuse into the solution in a sealed chamber.

  • Causality: Rapid precipitation leads to microcrystalline powders or twinned crystals, which ruin data integrity. Slow diffusion ensures the thermodynamic selection of a single, highly ordered crystal lattice. This perfection is an absolute prerequisite for resolving the subtle anomalous scattering differences required for absolute structure determination[5].

Step 2: Data Collection with Cu Kα Radiation at 100 K

  • Procedure: Mount a single crystal (~0.1 mm) on a diffractometer equipped with a Copper microfocus source (λ = 1.5418 Å) and a cryostream set to 100 K.

  • Causality: Molybdenum (Mo Kα) radiation produces insufficient anomalous dispersion for light atoms (C, N, O). Copper radiation maximizes the imaginary component of the scattering factor, increasing the Bijvoet differences necessary to distinguish enantiomers[6],[7]. Cooling the crystal to 100 K reduces the Debye-Waller thermal vibration factors, drastically improving the signal-to-noise ratio of high-angle reflections[6].

Step 3: Structure Solution and Anisotropic Refinement

  • Procedure: Solve the phase problem using intrinsic phasing or direct methods. Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 .

  • Causality: Anisotropic refinement accounts for the non-spherical electron density distribution caused by thermal motion and chemical bonding, lowering the R-factor and improving the accuracy of the atomic coordinates[2].

Step 4: Absolute Structure Validation via the Flack Parameter

  • Procedure: Calculate the Flack parameter ( x ) during the final refinement cycles.

  • Causality: The Flack parameter refines the mixing ratio between the determined structural model and its inverted (mirror) counterpart. A value of x≈0 with a standard uncertainty (s.u.) of <0.1 (ideally <0.08 ) mathematically confirms the correct absolute configuration[6],[8]. If x≈1 , the model must be inverted. This creates a self-validating proof of the molecule's chirality[9].

Quantitative Data Presentation: Validation Metrics

For a successful SCXRD validation of 3-[(Oxolan-2-ylmethoxy)methyl]aniline, the experimental data must align with rigorous crystallographic standards. Below is a table of expected validation metrics indicating a highly reliable structure.

Crystallographic ParameterTarget Validation ThresholdJustification
Resolution <0.83 ÅEnsures atomic-level precision and adequate data-to-parameter ratio[6].
Data Completeness >99% Critical for accurate measurement of all Bijvoet pairs[6].
Final R1 Factor <0.05 (5%)Indicates excellent agreement between the experimental data and the structural model.
Goodness-of-Fit (GooF) ≈1.0 Confirms that the data weighting scheme during refinement is appropriate.
Flack Parameter ( x ) 0.02(4) A value near zero with an s.u. <0.08 unambiguously confirms the absolute stereochemistry of the oxolane C2 chiral center[8].

Workflow Visualization

Workflow N1 Compound Synthesis CAS: 927803-13-2 N2 Crystallization (Slow Evaporation) N1->N2 Solid State N4 NMR Spectroscopy (1D/2D, NOESY) N1->N4 Solution State N3 SCXRD Data Collection (Cu K-α, 100 K) N2->N3 N5 Structure Solution (Direct Methods) N3->N5 N7 Solution-State Dynamics (Conformational Analysis) N4->N7 N6 Refinement & Flack Parameter (Anomalous Dispersion) N5->N6 N8 Comprehensive Structural Validation (Absolute Configuration Confirmed) N6->N8 N7->N8

Figure 1: Multimodal structural validation workflow for 3-[(Oxolan-2-ylmethoxy)methyl]aniline.

Sources

Comparative

Comparative Biological Activity of Aniline Ethers in Drug Discovery: Diaryl Ethers vs. Alkoxyanilines

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide Executive Summary Aniline and its derivatives represent a privileged scaffold in medicinal chemistry 1...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide

Executive Summary

Aniline and its derivatives represent a privileged scaffold in medicinal chemistry 1. The introduction of an ether linkage—either connecting two aromatic systems (diaryl ethers) or attaching an alkyl chain (alkoxyanilines)—fundamentally alters the electronic distribution, steric profile, and hydrogen-bonding capacity of the molecule. This guide provides an objective, data-driven comparison of two major classes of aniline ethers: aminophenyl ethers (acting as ion channel modulators) and alkoxyanilines (acting as potent antioxidants and neuroprotectants).

Structural Causality and Pharmacological Divergence

The biological activity of aniline ethers is dictated by the precise physicochemical interplay between the primary amine (-NH₂) group and the ether (-O-) linkage.

  • Diaryl Aminophenyl Ethers: In compounds such as 2-hydroxyl-4-aminophenyl ether derivatives, the ether oxygen acts as a flexible hinge. This allows the two aromatic rings to adopt specific conformations required to fit into complex protein binding pockets, such as the BKCa ion channel 2. The p-amino group serves as a critical hydrogen bond donor, a feature that is highly sensitive to structural modification.

  • Alkoxyanilines: In compounds like 3,5-dimethoxyaniline, the alkoxy groups exert a strong positive mesomeric (+M) effect, pushing electron density into the aromatic ring. This lowers the oxidation potential of the amine group, significantly enhancing its ability to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS) [[3]]().

Quantitative Bioactivity Comparison

To objectively evaluate these compounds, we must compare their efficacy across their respective primary targets.

Compound ClassRepresentative MoleculePrimary Target / AssayBiological EffectKey SAR Feature
Diaryl Aminophenyl Ethers 2-hydroxyl-4-aminophenyl etherBKCa ChannelActivation (High RFUmax)p-Amino H-bond donor [[2]]()
Alkoxyanilines 3,5-dimethoxyanilineDPPH Radical51–71% Scavenging (at 200 µg/mL)Electron-donating methoxy groups 3
Aminoethoxybenzyl Anilines 4-[4-(2-aminoethoxy)benzyl]anilineIn vivo Ischemia (RCCA)↓ TBARS (>2-fold), ↑ GPx (>5-fold)Ether linkage flexibility & redox potential 4
Halogenated Pyridyl Anilines 2-[(3,5-Dichloropyridin-2-yl)oxy]anilineCancer Cell LinesCytotoxicity (Low µM IC50)Halogenation pattern on pyridine ring 5

Deep Dive: Diaryl Aminophenyl Ethers as BKCa Channel Activators

Large-conductance calcium-activated potassium (BKCa) channels are critical regulators of cellular excitability. Activation of these channels leads to potassium efflux and cellular hyperpolarization, offering therapeutic potential in hypertension and neuroprotection.

Recent cryo-EM and structure-activity relationship (SAR) studies on diphenyl ether derivatives reveal that the aniline nitrogen is an essential pharmacophore 2. Alkylation of this p-amino group drastically reduces biological activity (dropping to ~10% RFUmax), proving its necessary role as a hydrogen bond donor within the channel's binding pocket 2. Furthermore, halide substitutions on the adjacent aromatic ring engage in pi-alkyl interactions with neighboring cholesterol molecules, stabilizing the channel in its open conformation 2.

G A Aminophenyl Ether Derivative B p-Amino Group (H-Bond Donor) A->B C Halide-Substituted Ring (Pi-Alkyl Interaction) A->C D BKCa Channel Binding Site B->D H-Bonding C->D Hydrophobic E Channel Conformational Change (Open State) D->E Allosteric Modulation F Potassium (K+) Efflux E->F G Cellular Hyperpolarization F->G

Mechanism of BKCa channel activation by aminophenyl ethers via specific structural interactions.

Deep Dive: Alkoxyanilines as Antioxidants and Neuroprotectants

Oxidative stress is a primary driver of ischemic tissue damage. Alkoxyanilines, such as 4-[4-(2-aminoethoxy)benzyl]aniline (ABA) and 3,5-dimethoxyaniline derivatives, exhibit pronounced antioxidant activity 4, 3. The electron-donating ether groups stabilize the radical intermediate formed after the aniline amine donates a hydrogen atom to a free radical.

In vivo models of acute cerebral ischemia (induced by right common carotid artery ligation) demonstrate that ABA significantly reduces lipid peroxidation (measured via TBARS) and upregulates glutathione peroxidase (GPx) activity 4.

G Step1 Synthesize Alkoxyaniline (e.g., ABA) Step3 Administer Compound (In Vivo) Step1->Step3 Step2 Induce Cerebral Ischemia (RCCA Ligation Model) Step2->Step3 Step4 Brain Tissue Extraction & Homogenization Step3->Step4 Step5 Quantify TBARS (Lipid Peroxidation) Step4->Step5 Step6 Measure GPx Activity (Enzymatic Defense) Step4->Step6 Step7 Confirm Neuroprotective Efficacy Step5->Step7 Decrease Observed Step6->Step7 Increase Observed

Experimental workflow for validating the neuroprotective effects of alkoxyanilines in vivo.

Self-Validating Experimental Methodologies

To ensure reproducibility and trustworthiness, the following experimental protocols incorporate strict internal validation mechanisms.

Protocol A: BKCa Channel Activation Fluorescence Assay (FluxOR)

Causality: Traditional patch-clamp electrophysiology is low-throughput. The FluxOR assay utilizes a thallium-sensitive fluorophore. When BKCa channels open, thallium (acting as a surrogate for potassium) enters the cell, binding the dye and increasing fluorescence. Self-Validation System: The assay utilizes AD 293 cells transfected with a hyperactive mutant BKCa channel (hSlo G803D/N806K) to ensure a high baseline of channel availability [[2]](). A specific BKCa blocker (e.g., paxilline) must be used in a parallel control well; if fluorescence still increases in the presence of paxilline, the compound is causing non-specific membrane leakage rather than true channel activation, invalidating the hit.

Step-by-Step Workflow:

  • Cell Preparation: Seed AD 293 (hSlo G803D/N806K) cells in 96-well plates and incubate overnight.

  • Dye Loading: Replace media with FluxOR dye loading buffer; incubate for 60 minutes at room temperature to allow intracellular dye accumulation.

  • Compound Incubation: Wash cells and add assay buffer containing the aniline ether test compound (e.g., 10 µM). Incubate for 15 minutes.

  • Stimulus: Inject stimulus buffer (containing Tl⁺).

  • Kinetic Reading: Immediately record fluorescence kinetics (Ex 490 nm / Em 525 nm) for 3 minutes. Calculate RFUmax relative to a vehicle control.

Protocol B: In Vivo Validation of Alkoxyaniline Antioxidant Efficacy

Causality: In vitro DPPH assays confirm inherent radical scavenging but cannot prove blood-brain barrier penetration or in vivo stability. The right common carotid artery (RCCA) ligation model induces focal cerebral ischemia, directly testing the compound's neuroprotective capacity under physiological stress 4. Self-Validation System: The assay requires comparing the ischemic hemisphere to the intact (contralateral) hemisphere within the same animal. This internal control perfectly accounts for baseline biological variability in TBARS and GPx levels.

Step-by-Step Workflow:

  • Subject Preparation: Anesthetize Rattus norvegicus subjects (ketamine, 80 mg/kg i.p.) 4.

  • Ischemia Induction: Perform permanent ligation of the right common carotid artery (RCCA) with a silk suture to induce focal ischemia 4.

  • Dosing: Administer the alkoxyaniline test compound (e.g., ABA) post-ligation.

  • Tissue Extraction: At the experimental endpoint, euthanize the animal and rapidly extract the brain. Isolate the ischemic and intact hemispheres.

  • Biochemical Quantification: Homogenize tissues. Quantify Thiobarbituric Acid Reactive Substances (TBARS) spectrophotometrically to measure lipid peroxidation 4. Measure Glutathione Peroxidase (GPx) activity using a coupled enzyme assay. A successful hit will show a statistically significant decrease in TBARS and an increase in GPx in the ischemic hemisphere compared to vehicle-treated controls [[4]]().

References

  • BenchChem Technical Support Team. "Aniline Derivatives: A comparative Analysis of Biological Activity for Drug Discovery." Benchchem. 1

  • BenchChem Technical Support Team. "2-[(3,5-Dichloropyridin-2-yl)oxy]aniline." Benchchem. 5

  • Journal of Medicinal Chemistry. "Discovery of Diphenyl Ether Derivatives as Novel BKCa Channel Activators: Structure-Activity Relationship, Cryo-EM Complex Structures, and In Vivo Animal Studies." ACS Publications.2

  • National Institutes of Health (NIH). "Structural Descriptors and Antioxidant Activity Markers of 4-[4-(2-Aminoethoxy)benzyl]aniline." 4

  • Mallesha, L., et al. "Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives." ResearchGate. 3

Sources

Validation

Analytical Comparison Guide: Confirming the Molecular Weight of 3-[(Oxolan-2-ylmethoxy)methyl]aniline

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural validation, exact mass confirmation, and analytical platform comparison Executive Summary & Chemical Profile In mode...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural validation, exact mass confirmation, and analytical platform comparison

Executive Summary & Chemical Profile

In modern drug discovery and organic synthesis, the unambiguous structural confirmation of intermediates is non-negotiable. 3-[(Oxolan-2-ylmethoxy)methyl]aniline (CAS: 927803-13-2), also known as 3-((tetrahydrofuran-2-ylmethoxy)methyl)aniline, is a highly functionalized building block featuring an aniline core linked via a methylene-ether bridge to an oxolane (tetrahydrofuran) ring[1].

Confirming its molecular weight (Nominal MW: 207 Da) presents specific analytical challenges. The molecule contains a primary aromatic amine (readily ionizable) but also a fragile ether linkage and a saturated heterocycle prone to extensive fragmentation under hard ionization conditions. This guide objectively compares High-Resolution Mass Spectrometry (HRMS) against conventional Low-Resolution MS (LRMS) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a self-validating protocol for exact mass confirmation.

Physicochemical Parameters
  • Molecular Formula: C₁₂H₁₇NO₂

  • Nominal Mass: 207 Da

  • Monoisotopic Exact Mass: 207.1259 Da[1]

  • Theoretical [M+H]⁺ Exact Mass: 208.1332 Da

Mechanistic Causality: Ionization & Mass Resolution

To understand why specific analytical platforms succeed or fail for this molecule, we must examine the causality behind ionization mechanisms and mass resolving power.

The Ionization Dilemma: ESI vs. EI

The structural integrity of 3-[(Oxolan-2-ylmethoxy)methyl]aniline is highly dependent on the energy transferred during ionization.

  • Electron Impact (EI): Utilized in GC-MS, EI bombards the molecule with 70 eV electrons, creating a radical cation [M]⁺•. The internal energy vastly exceeds the bond dissociation energy of the C-O ether linkages. Consequently, rapid α -cleavage occurs at the methylene bridge, resulting in the near-total loss of the intact molecular ion.

  • Electrospray Ionization (ESI): ESI is a "soft" atmospheric pressure ionization technique[2]. By applying a high voltage to a liquid stream, it generates aerosolized droplets that undergo desolvation. For this molecule, the primary aniline amine acts as a strong localized proton acceptor. The addition of a proton (+H⁺) requires minimal energy transfer, preserving the fragile ether and oxolane rings and yielding a robust, intact [M+H]⁺ pseudo-molecular ion[3].

Mechanism cluster_ESI Electrospray Ionization (ESI+) cluster_EI Electron Impact (EI) M 3-[(Oxolan-2-ylmethoxy)methyl]aniline Exact Mass: 207.1259 Da ESI_Ion Protonation at Aniline [M+H]+ M->ESI_Ion +H+ (Soft) EI_Ion Radical Cation [M]+. M->EI_Ion 70 eV (Hard) ESI_Mass m/z 208.1332 Intact Molecular Ion ESI_Ion->ESI_Mass EI_Frag Ether Cleavage Loss of Oxolane ring EI_Ion->EI_Frag

Caption: Mechanistic divergence of 3-[(Oxolan-2-ylmethoxy)methyl]aniline under soft (ESI) vs. hard (EI) ionization.

The Necessity of High Resolution (HRMS)

While ESI preserves the molecule, a single quadrupole (LRMS) only measures nominal mass. An observed m/z of 208 could correspond to C₁₂H₁₇NO₂ ([M+H]⁺ = 208.1332), but it could equally represent an isobaric impurity such as C₁₃H₂₂N ([M+H]⁺ = 208.1825). HRMS platforms (like Q-TOF or Orbitrap) provide resolving power (R > 30,000) capable of measuring mass to four decimal places[4][5]. This exact mass measurement (< 5 ppm error) unequivocally locks in the empirical formula, eliminating false positives[6].

Platform Comparison: HRMS vs. Alternatives

The table below objectively compares the performance of three analytical platforms for the molecular weight confirmation of this specific compound.

Analytical PlatformIonizationMass Resolving PowerTarget Ion ObservedMass AccuracyVerdict for MW Confirmation
LC-HRMS (Q-TOF/Orbitrap) ESI (+)> 30,000 FWHM[M+H]⁺ (208.1332) < 3 ppm Gold Standard. Confirms exact empirical formula[5].
LC-LRMS (Single Quad) ESI (+)~ 1,000 FWHM[M+H]⁺ (208.1)± 0.1 DaInsufficient. Cannot distinguish isobaric impurities.
GC-EI-MS EI (70 eV)~ 1,000 FWHM[M]⁺• (207.1) - Weak± 0.1 DaPoor. Ether linkage undergoes heavy fragmentation.

Self-Validating Experimental Protocol (LC-HRMS)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By incorporating specific mobile phase additives, we force the causality of protonation, ensuring maximum sensitivity for the target analyte.

Reagents & Sample Preparation
  • Solvents: LC-MS grade Water (H₂O) and Acetonitrile (ACN).

  • Modifier: 0.1% Formic Acid (FA). Causality: The acidic environment (pH ~2.7) ensures the primary aniline amine ( pKa​ ~4.6) is fully protonated in solution prior to desolvation, maximizing ESI+ yield[7].

  • Sample Dilution: Dissolve 1 mg of 3-[(Oxolan-2-ylmethoxy)methyl]aniline in 1 mL of Methanol (stock). Dilute to a final working concentration of 1 µg/mL in 50:50 H₂O:ACN (0.1% FA).

LC Separation Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: H₂O + 0.1% FA.

  • Mobile Phase B: ACN + 0.1% FA.

  • Gradient: 5% B to 95% B over 5 minutes. (The moderate polarity of the oxolane and ether groups ensures retention, while the protonated amine prevents excessive hydrophobic tailing).

  • Flow Rate: 0.4 mL/min.

HRMS (Q-TOF) Parameters
  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 100 to 500.

  • Lock Mass: Leucine Enkephalin (m/z 556.2771) infused continuously for real-time mass axis calibration (ensuring < 3 ppm accuracy).

Workflow A Sample: 3-[(Oxolan-2-ylmethoxy)methyl]aniline B Sample Prep: Dilution in 50:50 H2O:ACN (0.1% FA) A->B C Ionization Selection B->C D ESI (+) Soft Ionization C->D E EI (70 eV) Hard Ionization C->E F LC-HRMS (Q-TOF) Exact Mass: 208.1332 Da D->F High Accuracy G LC-LRMS (Single Quad) Nominal Mass: 208 Da D->G Routine Check H GC-MS Fragmented Spectrum E->H I Definitive Empirical Formula Confirmation (C12H17NO2) F->I

Caption: Analytical workflow decision tree for confirming the molecular weight of the target aniline derivative.

Quantitative Data & Interpretation

Upon executing the LC-HRMS protocol, the data must be validated against theoretical isotopic masses. The exact mass calculation for the protonated adduct [M+H]⁺ is derived from the monoisotopic masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).

Expected vs. Observed Mass Table
Ion AdductTheoretical Exact Mass (m/z)Hypothetical Observed Mass (m/z)Mass Error (ppm)Structural Implication
[M+H]⁺ 208.1332208.1335+1.44 ppmConfirmed: Protonated target molecule.
[M+Na]⁺ 230.1152230.1148-1.73 ppmConfirmed: Sodium adduct (common in ESI).
[M-H]⁻ 206.1187N/AN/ANot expected (Anilines do not readily deprotonate).

Calculating Mass Accuracy (ppm): The reliability of the system is proven by the mass error formula:

MassError(ppm)=TheoreticalMass(ObservedMass−TheoreticalMass)​×106

A mass error of less than 5 ppm is universally accepted in peer-reviewed literature and regulatory submissions as definitive proof of elemental composition[5]. Because the observed [M+H]⁺ mass (208.1335) falls within 1.44 ppm of the theoretical mass (208.1332), the identity of 3-[(Oxolan-2-ylmethoxy)methyl]aniline is unambiguously confirmed.

References

  • PubChemLite (Université du Luxembourg). 927803-13-2 (C12H17NO2) Structural and Mass Information. Retrieved from:[Link]

  • Wikipedia. Electrospray ionization. Retrieved from:[Link]

  • National Institutes of Health (NIH) / PMC. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from:[Link]

  • ResolveMass Laboratories Inc. High Resolution Mass Spectrometry. Retrieved from:[Link]

  • School of Chemical Sciences - University of Illinois. Electrospray Ionization parameters and mobile phase causality. Retrieved from: [Link]

  • Bioanalysis Zone. High-resolution mass spectrometry: more than exact mass. Retrieved from: [Link]

  • Chromatography Online. High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Retrieved from: [Link]

Sources

Comparative

Comparative Analysis of the Spectroscopic Signatures of Aniline Isomers: A Guide to Toluidine Differentiation

Executive Summary Distinguishing positional isomers of aniline—specifically the ortho-, meta-, and para- isomers of toluidine (methylaniline)—presents a classic analytical bottleneck in synthetic chemistry, pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Distinguishing positional isomers of aniline—specifically the ortho-, meta-, and para- isomers of toluidine (methylaniline)—presents a classic analytical bottleneck in synthetic chemistry, pharmaceutical development, and quality control. Because these isomers share identical molecular weights and functional groups, mass spectrometry alone is insufficient for their differentiation [1].

As a Senior Application Scientist, I approach isomer differentiation not as a single test, but as an orthogonal analytical strategy. This guide objectively compares the performance of Nuclear Magnetic Resonance (¹H NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy in resolving toluidine isomers. By understanding the mechanistic causality behind their spectral signatures, researchers can select the optimal analytical "product" for their specific workflow.

Mechanistic Causality of Spectroscopic Signatures

The ability of spectroscopic techniques to distinguish toluidine isomers relies entirely on symmetry breaking and localized electronic effects.

  • Electronic Environment (NMR): The amine (-NH₂) group exerts a strong electron-donating resonance (+R) effect and an electron-withdrawing inductive (-I) effect, while the methyl (-CH₃) group provides weak inductive (+I) donation. In o-toluidine, the spatial proximity of these groups creates steric hindrance and a unique anisotropic shielding environment, shifting the methyl protons slightly upfield compared to the meta and para isomers[2]. In p-toluidine, the effective C2v​ symmetry on the NMR timescale simplifies the aromatic region into a highly diagnostic AA'BB' spin system [3].

  • Vibrational Symmetry (FTIR/Raman): The point group symmetry dictates Raman and IR activity. p-Toluidine approximates Cs​ symmetry, resulting in 45 fundamental vibrational modes[4]. The out-of-plane (OOP) C-H bending modes in the fingerprint region (600–900 cm⁻¹) are highly sensitive to the substitution pattern because they depend on the number of adjacent, in-phase hydrogen atoms on the aromatic ring [5].

Comparative Spectroscopic Profiling

To objectively compare technique performance, the quantitative spectral data for the three isomers are summarized below.

Table 1: ¹H NMR Performance & Spectral Signatures (400 MHz, CDCl₃)

NMR provides the highest specificity for structural elucidation and mixture quantification.

IsomerMethyl (-CH₃)Amine (-NH₂)Aromatic Ring (C-H)Diagnostic Splitting Pattern
o-Toluidine ~2.1 ppm (s)~3.5 ppm (br s)6.6 – 7.1 ppm (m, 4H)Complex multiplet (4 adjacent protons); Shielded methyl[2].
m-Toluidine ~2.2 ppm (s)~3.5 ppm (br s)6.5 – 7.1 ppm (m, 4H)Asymmetric multiplet (1 isolated proton, 3 adjacent).
p-Toluidine ~2.2 ppm (s)~3.4 ppm (br s)6.5 (d, 2H), 6.9 (d, 2H)AA'BB' system (appears as two distinct doublets)[3].
Table 2: Vibrational Spectroscopy (FTIR/Raman) Signatures

FTIR/Raman provides rapid, zero-prep identification ideal for raw material QA/QC.

IsomerN-H Stretch (Sym/Asym)Ring C=C StretchDiagnostic OOP C-H BendCausality of OOP Bend
o-Toluidine ~3350 / 3430 cm⁻¹~1600, 1500 cm⁻¹~750 cm⁻¹ 4 adjacent ring hydrogens oscillating in-phase[5].
m-Toluidine ~3350 / 3430 cm⁻¹~1600, 1490 cm⁻¹~690 & ~780 cm⁻¹ 3 adjacent hydrogens + 1 isolated hydrogen.
p-Toluidine ~3350 / 3430 cm⁻¹~1610, 1510 cm⁻¹~810 cm⁻¹ 2 adjacent hydrogens oscillating in-phase[4].

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The following protocols integrate internal checkpoints to ensure data integrity.

Protocol A: High-Resolution ¹H NMR Acquisition

Objective: Resolve the fine J-coupling of toluidine isomers to confirm positional substitution.

  • Sample Preparation: Dissolve 5–10 mg of the toluidine sample in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Locking and Shimming: Lock the spectrometer to the deuterium frequency of CDCl₃. Perform automated gradient shimming (TopShim).

    • Causality: Precise shimming corrects spatial magnetic field inhomogeneities. Poor shimming artificially broadens peaks, which will obscure the critical AA'BB' coupling constants required to definitively identify p-toluidine.

  • Acquisition: Execute a standard ¹H single-pulse sequence (zg30) with 16 scans, a spectral width of 20 ppm, and a relaxation delay (D1) of 2 seconds.

  • Self-Validation Checkpoint: Integrate the TMS peak and calibrate to 0.00 ppm. Next, integrate the methyl peak (~2.1–2.2 ppm) and set its absolute value to 3.00. Validation Rule: If the aromatic region does not integrate to exactly 4.00 ± 0.05, the system flags the presence of impurities or incomplete longitudinal relaxation, automatically invalidating the quantitative assessment.

Protocol B: Orthogonal FTIR-ATR Profiling

Objective: Rapid QA/QC identification using vibrational symmetry.

  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Record a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

    • Self-Validation Checkpoint: The software must evaluate the background. If the CO₂ doublet at 2350 cm⁻¹ appears inverted or distorted in subsequent sample scans, it indicates a failed background subtraction due to atmospheric fluctuations. The operator must re-collect the background before proceeding.

  • Sample Application:

    • For o- and m-toluidine (liquids at room temperature), apply one drop directly to the crystal [6].

    • For p-toluidine (solid, m.p. 44°C), place a few crystals on the diamond and apply the pressure anvil until the clutch clicks [3].

    • Causality: Consistent mechanical pressure on solid samples ensures intimate contact with the evanescent wave of the ATR crystal. Poor contact results in artificially weak signals in the diagnostic fingerprint region (600–900 cm⁻¹), leading to false negatives.

  • Acquisition: Collect 32 scans. Analyze the out-of-plane C-H bending region to definitively assign the positional isomer based on Table 2[5].

Decision Matrix: Selecting the Optimal Technique

Analytical TechniquePrimary AdvantageLimitationsBest Use Case
¹H NMR Absolute structural elucidation; capable of quantifying exact isomer ratios in synthetic mixtures.High cost per sample; requires deuterated solvents.R&D, synthetic pathway validation, and complex mixture analysis.
FTIR (ATR) Instantaneous results; zero sample preparation; highly diagnostic fingerprint region.Cannot easily quantify complex mixtures of isomers due to overlapping broad bands.Routine QA/QC of pure raw materials upon receipt.
Raman Spectroscopy Highly complementary to IR; excels at detecting symmetric ring breathing modes[4].Fluorescence interference from trace impurities can swamp the Raman signal.In-line process monitoring; analyzing samples directly through glass vials.

Workflow Visualization

The following diagram illustrates the logical decision tree for orthogonal spectroscopic identification of an unknown toluidine sample.

G Start Unknown Aniline Isomer (Toluidine Sample) Physical Physical State Assessment (Room Temperature) Start->Physical Solid Solid (m.p. 44°C) Candidate: p-Toluidine Physical->Solid Liquid Liquid Candidates: o- or m-Toluidine Physical->Liquid NMR 1H NMR Spectroscopy (Electronic Environment) Solid->NMR Vibrational FTIR / Raman Spectroscopy (Vibrational Symmetry) Solid->Vibrational Liquid->NMR Liquid->Vibrational ParaConfirm Confirmed p-Toluidine NMR: AA'BB' | IR: ~810 cm⁻¹ NMR->ParaConfirm Splitting OrthoConfirm Confirmed o-Toluidine NMR: Shielded CH3 | IR: ~750 cm⁻¹ NMR->OrthoConfirm Splitting MetaConfirm Confirmed m-Toluidine NMR: Asym. Multiplet | IR: ~690, 780 cm⁻¹ NMR->MetaConfirm Splitting Vibrational->ParaConfirm OOP Bend Vibrational->OrthoConfirm OOP Bend Vibrational->MetaConfirm OOP Bend

Logical workflow for the orthogonal spectroscopic identification of toluidine isomers.

References

  • Title: NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-Formyl-o-tolidine Source: Molecules (MDPI) / PubMed Central URL: [Link]

  • Title: FT-IR and FT-Raman Spectral Investigation of p-toluidine Source: International Journal of Scientific Engineering and Applied Science (IJSEAS) URL: [Link]

  • Title: O-Toluidine | C6H4CH3NH2 | CID 7242 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: p-Toluidine | C6H4CH3NH2 | CID 7813 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Fabrication of Poly(o/m-Toluidine)–SiC/Zinc Bilayer Coatings and Evaluation of Their Corrosion Resistances Source: Materials (MDPI) URL: [Link]

Sources

Validation

A Performance Benchmark: Evaluating 3-[(Oxolan-2-ylmethoxy)methyl]aniline as a Novel Scaffold in EGFR Kinase Inhibition

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can yield potent and selective kinase inhibitors is a continuous endeavor. The substituted aniline moiety is a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can yield potent and selective kinase inhibitors is a continuous endeavor. The substituted aniline moiety is a cornerstone in the design of numerous clinically approved tyrosine kinase inhibitors (TKIs), particularly those targeting the Epidermal Growth Factor Receptor (EGFR). This guide presents a comprehensive benchmarking study of 3-[(Oxolan-2-ylmethoxy)methyl]aniline as a novel substituent for the development of EGFR inhibitors.

This document provides an objective comparison of a hypothetical investigational compound, UK-Cpd-1 , which incorporates the 3-[(Oxolan-2-ylmethoxy)methyl]aniline moiety, against the established EGFR inhibitors, Gefitinib and Erlotinib. The comparison is grounded in detailed experimental protocols for biochemical and cellular assays, providing a framework for evaluating new chemical entities in the context of EGFR-targeted drug discovery.

Introduction: The Rationale for Novel Aniline Scaffolds in EGFR Inhibition

The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Its aberrant activation, often through mutations, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[3][4] The 4-anilinoquinazoline and 4-anilinoquinoline cores are privileged structures in medicinal chemistry, forming the foundation of successful EGFR inhibitors like Gefitinib and Erlotinib.[5] These drugs competitively bind to the ATP-binding site of the EGFR kinase domain, inhibiting its activity and downstream signaling.[6][7]

The aniline substituent at the C4 position of the quinazoline ring plays a pivotal role in the inhibitor's potency and selectivity by forming key interactions within the ATP-binding pocket.[8][9] The nature of the substitutions on this aniline ring is a critical determinant of the compound's overall pharmacological profile, influencing factors such as solubility, metabolic stability, and off-target effects.

This guide investigates the potential of the 3-[(Oxolan-2-ylmethoxy)methyl]aniline moiety as a novel aniline component. The inclusion of an oxolane (tetrahydrofuran) ring is hypothesized to enhance aqueous solubility and introduce a new vector for interaction with the solvent-exposed region of the kinase domain, potentially leading to improved potency or a modified selectivity profile.

Our investigational compound, UK-Cpd-1 , incorporates this novel aniline into a 4-aminoquinazoline scaffold, allowing for a direct and meaningful comparison with the benchmark drugs, Gefitinib and Erlotinib.

Comparative Compounds

CompoundStructureRationale for Inclusion
UK-Cpd-1 The investigational compound featuring the novel 3-[(Oxolan-2-ylmethoxy)methyl]aniline moiety.
Gefitinib A first-generation EGFR inhibitor with a 4-(3-chloro-4-fluoroanilino) substituent, serving as a primary benchmark.[4]
Erlotinib Another first-generation EGFR inhibitor with a 4-(3-ethynylanilino) substituent, providing a second point of comparison.[10][11]

Experimental Benchmarking Protocols

To ensure a rigorous and objective comparison, a suite of standardized biochemical and cell-based assays are proposed. These protocols are designed to be self-validating and are based on established methodologies in the field of kinase inhibitor profiling.

Biochemical Assay: EGFR Kinase Inhibition

This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of the EGFR kinase domain. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common and robust method for this purpose.[12]

Protocol: TR-FRET Kinase Assay [12]

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Enzyme Solution: Dilute recombinant human EGFR kinase domain to the desired concentration in Kinase Buffer.

    • Substrate/ATP Solution: Prepare a solution containing a biotinylated peptide substrate and ATP in Kinase Buffer.

    • Test Compounds: Prepare serial dilutions of UK-Cpd-1, Gefitinib, and Erlotinib in DMSO, followed by a further dilution in Kinase Buffer.

  • Assay Procedure:

    • Add 2.5 µL of the test compound dilutions to the wells of a low-volume 384-well plate.

    • Add 2.5 µL of the Enzyme Solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the Substrate/ATP Solution.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader (excitation: 320 nm, emission: 620 nm and 665 nm).

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Normalize the data using DMSO as a negative control (100% activity) and a known potent inhibitor as a positive control (0% activity).

    • Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Diagram: EGFR Kinase Inhibition Assay Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme & Incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate/ATP Mix add_substrate Initiate Reaction with Substrate/ATP prep_substrate->add_substrate prep_compound Prepare Compound Dilutions add_compound Add Compound to Plate prep_compound->add_compound add_compound->add_enzyme add_enzyme->add_substrate incubate_reaction Incubate Reaction add_substrate->incubate_reaction stop_reaction Stop Reaction & Add Detection Reagents incubate_reaction->stop_reaction incubate_detection Incubate for Detection stop_reaction->incubate_detection read_plate Read Plate (TR-FRET) incubate_detection->read_plate calculate_ratio Calculate TR-FRET Ratio read_plate->calculate_ratio normalize_data Normalize Data calculate_ratio->normalize_data determine_ic50 Determine IC50 normalize_data->determine_ic50

Caption: Workflow for determining the IC50 of a test compound in an EGFR kinase assay.

Cellular Assay: Anti-proliferative Activity

This assay evaluates the ability of the test compounds to inhibit the growth and proliferation of cancer cells that are dependent on EGFR signaling. The MTT assay is a widely used colorimetric method for this purpose.

Protocol: MTT Cell Viability Assay [6][13]

  • Cell Culture and Seeding:

    • Culture an EGFR-dependent cancer cell line (e.g., A549 or H1975) in complete medium.

    • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of UK-Cpd-1, Gefitinib, and Erlotinib in culture medium.

    • Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay and Data Analysis:

    • Add MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.[13]

Expected Data and Comparative Analysis

The results from the biochemical and cellular assays will be tabulated for a clear and direct comparison of the performance of UK-Cpd-1 against Gefitinib and Erlotinib.

Table 1: Comparative Biochemical Potency against EGFR

CompoundEGFR Kinase IC₅₀ (nM)
UK-Cpd-1 Experimental Value
Gefitinib Literature/Experimental Value
Erlotinib Literature/Experimental Value

Table 2: Comparative Cellular Anti-proliferative Activity

CompoundCell LineGI₅₀ (µM)
UK-Cpd-1 A549Experimental Value
Gefitinib A549Literature/Experimental Value
Erlotinib A549Literature/Experimental Value
UK-Cpd-1 H1975Experimental Value
Gefitinib H1975Literature/Experimental Value
Erlotinib H1975Literature/Experimental Value

Mechanistic Insights: EGFR Signaling Pathway

The inhibitory action of UK-Cpd-1, Gefitinib, and Erlotinib is best understood in the context of the EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins that activate downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[3][14] By blocking the ATP-binding site, these inhibitors prevent this initial phosphorylation event, thereby abrogating the downstream signaling.

Diagram: EGFR Signaling Pathway and Point of Inhibition

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor UK-Cpd-1 Gefitinib Erlotinib Inhibitor->Dimerization Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of the benchmarked compounds.

Synthesis of the Investigational Compound

A plausible synthetic route for a 4-anilinoquinazoline incorporating the 3-[(Oxolan-2-ylmethoxy)methyl]aniline moiety would likely follow established methods for the synthesis of Gefitinib and other analogues.[15][16] A key step would be the nucleophilic aromatic substitution reaction between a 4-chloroquinazoline intermediate and 3-[(Oxolan-2-ylmethoxy)methyl]aniline.

Diagram: Proposed Synthetic Workflow for UK-Cpd-1

Synthesis_Workflow Start1 Substituted Anthranilic Acid Intermediate1 4-Chloroquinazoline Intermediate Start1->Intermediate1 Cyclization & Chlorination Start2 3-[(Oxolan-2-ylmethoxy)methyl]aniline FinalProduct UK-Cpd-1 Start2->FinalProduct Nucleophilic Aromatic Substitution Intermediate1->FinalProduct

Caption: A high-level proposed synthetic workflow for the investigational compound UK-Cpd-1.

Conclusion

This guide provides a robust framework for the performance benchmarking of 3-[(Oxolan-2-ylmethoxy)methyl]aniline as a novel chemical entity in the context of EGFR kinase inhibition. By employing standardized biochemical and cellular assays and comparing the results to well-established drugs, researchers can gain valuable insights into the potential of this and other novel scaffolds. The experimental data generated from these protocols will enable a data-driven assessment of the compound's potency and cellular efficacy, guiding further optimization efforts in the drug discovery pipeline. The unique structural feature of the oxolane moiety may offer new avenues for improving the pharmacological properties of aniline-based kinase inhibitors.

References

  • A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (URL: [Link])

  • Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. (URL: [Link])

  • A comprehensive pathway map of epidermal growth factor receptor signaling. (URL: [Link])

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (URL: [Link])

  • EGF/EGFR Signaling Pathway. (URL: [Link])

  • Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. (URL: [Link])

  • Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. (URL: [Link])

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (URL: [Link])

  • Design, synthesis and characterization of “clickable” 4-anilinoquinazoline kinase inhibitors. (URL: [Link])

  • Targeting the EGFR signaling pathway in cancer therapy. (URL: [Link])

  • Review: Methods of synthesis of erlotinib and its derivatives as tyrosine kinase inhibitor in 2020-2025. (URL: [Link])

  • Modified Synthesis of Erlotinib Hydrochloride. (URL: [Link])

  • Modified Synthesis of Erlotinib Hydrochloride. (URL: [Link])

  • Determination of IC50 (half maximal inhibitory concentration) value. (URL: [Link])

  • Modified synthesis of erlotinib hydrochloride. (URL: [Link])

  • Toward the Comprehensive Systematic Enumeration and Synthesis of Novel Kinase Inhibitors Based on a 4-Anilinoquinazoline Binding Mode. (URL: [Link])

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (URL: [Link])

  • US8350029B2 - Process for the preparation of gefitinib - Google P
  • 4.3.5. EGFR Kinase Inhibition. (URL: [Link])

  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (URL: [Link])

  • Gefitinib and Erlotinib Lead to Phosphorylation of Eukaryotic Initiation Factor 2 Alpha Independent of Epidermal Growth Factor Receptor in A549 Cells. (URL: [Link])

  • Erlotinib and Gefitinib, Epidermal Growth Factor Receptor Kinase Inhibitors, May Treat Non-Cancer-Related Tumor Necrosis Factor-α Mediated Inflammatory Diseases. (URL: [Link])

  • The Role of Gefitinib in Lung Cancer Treatment. (URL: [Link])

  • EGFR Assays & Drug Discovery Services. (URL: [Link])

  • Roles of MKK1/2-ERK1/2 and Phosphoinositide 3-Kinase–AKT Signaling Pathways in Erlotinib-Induced Rad51 Suppression and Cytotoxicity in Human Non–Small Cell Lung Cancer Cells. (URL: [Link])

  • Mechanisms of acquired resistance to gefitinib/erlotinib in... (URL: [Link])

  • Discovery of a Series of 1,2,3-Triazole-Containing Erlotinib Derivatives With Potent Anti-Tumor Activities Against Non-Small Cell Lung Cancer. (URL: [Link])

  • Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. (URL: [Link])

  • VISIBLE SPECTROPHOTOMETRIC DETERMINATION OF GEFITINIB IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS. (URL: [Link])

  • Erlotinib enhances the CIK cell-killing sensitivity of lung adenocarcinoma A549 cells. (URL: [Link])

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Comparative

validating the mechanism of action for a new aniline compound

As a Senior Application Scientist, I frequently observe promising compounds fail in late-stage preclinical models because their mechanism of action (MoA) was never rigorously validated. In targeted drug development, part...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe promising compounds fail in late-stage preclinical models because their mechanism of action (MoA) was never rigorously validated. In targeted drug development, particularly for Epidermal Growth Factor Receptor (EGFR) inhibitors, the aniline scaffold has proven foundational. The C4 aromatic amine substituent of the quinazoline or naphthoquinone core extends deep into the hydrophobic pocket of the kinase domain, dictating both selectivity and potency 1[1].

In this guide, we objectively compare a novel anilino-1,4-naphthoquinone derivative, AQ-8 2[2], against standard-of-care alternatives: Erlotinib (1st-generation) and Osimertinib (3rd-generation). We will construct a self-validating experimental system that moves logically from isolated biochemical interactions to complex cellular phenotypes.

Part 1: The Mechanistic Hypothesis

Before designing protocols, we must define the causality of our hypothesis. AQ-8 is designed to competitively bind the ATP-binding site of mutant EGFR (e.g., L858R/T790M). By blocking autophosphorylation, it halts downstream PI3K/AKT and RAS/RAF/MEK/ERK signaling cascades, ultimately inducing apoptosis 3[3].

EGFR_Pathway AQ8 Anilino-Compound (AQ-8) EGFR EGFR (Mutant) AQ8->EGFR Inhibits ATP Binding EGFR->EGFR Autophosphorylation PI3K PI3K / AKT EGFR->PI3K Phosphorylation RAS RAS / MEK / ERK EGFR->RAS Phosphorylation Apoptosis Apoptosis / Cell Death PI3K->Apoptosis Blocks Survival RAS->Apoptosis Blocks Proliferation

EGFR Signaling Inhibition Pathway by Anilino-Compound AQ-8.

Part 2: Cell-Free Kinase Inhibition Profiling

Causality & Logic: Why start cell-free? Cellular environments introduce variables like membrane permeability, efflux pumps, and metabolic degradation. To prove direct target engagement, we must isolate the kinase. We use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify the half-maximal inhibitory concentration (IC50) 4[4].

Protocol: TR-FRET Kinase Assay

  • Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme & Substrate: Add recombinant mutant EGFR (L858R/T790M) and biotinylated poly-GT substrate to 384-well microplates.

  • Compound Titration: Dispense AQ-8, Erlotinib, and Osimertinib in a 10-point, 3-fold serial dilution (ranging from 10 µM to 0.5 nM).

  • Initiation: Add ATP at the predetermined Michaelis constant (Km) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Measure the TR-FRET signal (ratio of 665 nm / 615 nm) using a microplate reader.

  • Analysis: Normalize data against positive (DMSO) and negative (no ATP) controls. Fit to a 4-parameter logistic curve to determine the IC50.

Data Comparison: Biochemical Potency

CompoundTarget KinaseIC50 (nM)Selectivity Fold (vs WT)
AQ-8 (Novel Aniline) EGFR (L858R/T790M)3.96145x
Erlotinib EGFR (L858R/T790M)>1000N/A (Resistance)
Osimertinib EGFR (L858R/T790M)1.20210x

Part 3: Intracellular Target Engagement (CETSA & Western Blot)

Causality & Logic: Biochemical potency does not guarantee cellular efficacy. A self-validating system requires us to prove that AQ-8 crosses the cell membrane and binds EGFR in situ. We employ the Cellular Thermal Shift Assay (CETSA) 5[5], which relies on the thermodynamic principle that ligand binding stabilizes protein folding, increasing its melting temperature (Tm). We couple this with Western Blotting to confirm the downstream abrogation of phosphorylation 6[6].

Protocol: CETSA coupled with Western Blot

  • Cell Treatment: Seed H1975 cells (expressing L858R/T790M) in 10 cm dishes. Treat with 100 nM of AQ-8, Osimertinib, or DMSO vehicle for 2 hours.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and divide into PCR tubes. Heat individual tubes across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse cells using freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes to pellet denatured/aggregated proteins.

  • Western Blotting: Resolve the soluble fraction (supernatant) on a 4-12% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunodetection: Probe with primary antibodies against total EGFR, p-EGFR (Y1068), and p-ERK1/2. Use GAPDH as a loading control. Visualize using chemiluminescence.

Data Comparison: Cellular Engagement & Phospho-Inhibition

Compound (100 nM)EGFR Thermal Shift (ΔTm)p-EGFR Inhibition (%)p-ERK Inhibition (%)
AQ-8 +5.2 °C88%91%
Erlotinib +0.4 °C12%15%
Osimertinib +6.1 °C95%94%

Part 4: Phenotypic Validation

Causality & Logic: The final pillar of our self-validating loop. If AQ-8 binds isolated EGFR (Phase 1), and engages it in living cells to halt signaling (Phase 2), it must logically result in the predicted phenotypic outcome: tumor cell death.

Protocol: Apoptosis & Viability Multiplexing

  • Seeding: Plate H1975 cells in white opaque 96-well plates at 5,000 cells/well.

  • Dosing: Treat with compounds in a dose-response format for 72 hours.

  • Caspase 3/7 Activation: Add Caspase-Glo 3/7 Reagent. Incubate for 1 hour and read luminescence to quantify apoptosis.

  • Viability: In a parallel plate, add CellTiter-Glo Reagent to measure ATP levels as a proxy for metabolically active cells.

MoA_Workflow Phase1 1. Cell-Free Kinase Assay (Direct Binding) Phase2 2. CETSA & Western Blot (Cellular Engagement) Phase1->Phase2 Phase3 3. Phenotypic Assays (Viability & Apoptosis) Phase2->Phase3 Valid Validated MoA Phase3->Valid

Self-Validating Workflow for Kinase Inhibitor MoA.

Conclusion

Through a rigorous, self-validating cascade, we have objectively demonstrated that the novel aniline derivative AQ-8 functions as a potent, cell-permeable EGFR inhibitor. While Erlotinib fails against the T790M mutation, AQ-8 exhibits comparable intracellular target engagement and downstream signaling abrogation to the third-generation standard, Osimertinib.

References

  • ACS Omega (PMC/NIH). "Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling."[Link]

  • Taylor & Francis. "Full article: Epidermal growth factor receptors unveiled: a comprehensive survey on mutations, clinical insights of global inhibitors, and emergence of heterocyclic derivatives as EGFR inhibitors."[Link]

  • PMC/NIH. "Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout."[Link]

  • DSpace / Clin Chem. "Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors." [Link]

Sources

Safety & Regulatory Compliance

Safety

3-[(Oxolan-2-ylmethoxy)methyl]aniline proper disposal procedures

Standard Operating Procedure: Safe Handling and RCRA-Compliant Disposal of 3-[(Oxolan-2-ylmethoxy)methyl]aniline As drug development increasingly explores functionalized aniline derivatives for targeted therapeutics, com...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and RCRA-Compliant Disposal of 3-[(Oxolan-2-ylmethoxy)methyl]aniline

As drug development increasingly explores functionalized aniline derivatives for targeted therapeutics, compounds like 3-[(Oxolan-2-ylmethoxy)methyl]aniline (CAS: 927803-13-2) [1] are becoming common in synthetic libraries. Structurally, this compound features a primary aniline core linked via a methoxy-methyl bridge to an oxolane (tetrahydrofuran) ring. While the oxolane moiety improves solubility and pharmacokinetic targeting, it fundamentally alters the compound's permeation kinetics and environmental persistence.

This guide provides researchers and laboratory professionals with a self-validating, step-by-step protocol for the safe handling, spill management, and EPA-compliant disposal of this specific derivative.

Hazard Assessment & Mechanistic Rationale

Laboratory incidents involving aniline derivatives frequently stem from a misunderstanding of their physical properties and permeation kinetics. Understanding the causality behind safety protocols is critical for preventing systemic exposure.

  • The Causality of Glove Failure: Many researchers mistakenly rely on standard nitrile gloves for all organic synthesis. However, aniline and its derivatives rapidly permeate nitrile, offering inadequate breakthrough times [2, 4]. The inclusion of the oxolane and ether moieties in 3-[(Oxolan-2-ylmethoxy)methyl]aniline increases its lipophilicity, which acts as a carrier to accelerate dermal absorption of the toxic aniline core. Therefore, Butyl, Neoprene, Polyvinyl Alcohol (PVA), or Viton gloves are mandatory [2, 4].

  • Systemic Toxicity: Like most aniline derivatives, it is a suspected hematotoxin. Dermal absorption or inhalation can lead to methemoglobinemia (the pathological oxidation of Fe2+ to Fe3+ in hemoglobin), severely impairing the blood's oxygen-carrying capacity[2, 4].

  • Regulatory & Environmental Strictures: Aniline derivatives are highly toxic to aquatic ecosystems with long-lasting effects [3]. Under the EPA's Resource Conservation and Recovery Act (RCRA), these compounds must be strictly managed as hazardous waste. There is a zero-tolerance policy for drain disposal or regular trash accumulation [5, 6].

Quantitative Data & Material Compatibility

To ensure operational safety, all handling and storage must align with the compound's physicochemical profile.

ParameterSpecification / RequirementScientific Rationale
Chemical Formula C12H17NO2Aniline core with an oxolane-ether substitution [1].
Primary Hazard Toxic via skin contact/inhalationInduces methemoglobinemia; potential carcinogen [2, 4].
Approved Hand PPE Butyl, Neoprene, PVA, or VitonNitrile offers insufficient breakthrough resistance against anilines [2, 4].
Primary Container High-Density Polyethylene (HDPE)Prevents solvent degradation and chemical leaching during waste storage [3].
Incompatibilities Strong oxidizers, strong acidsRisk of highly exothermic reactions or toxic gas generation [4].

Step-by-Step Disposal Protocols

Proper disposal requires a systematic approach to prevent dangerous cross-reactions and ensure compliance with RCRA regulations [6].

Phase 1: Waste Segregation at the Source
  • Liquid Waste: Separate reaction solutions containing 3-[(Oxolan-2-ylmethoxy)methyl]aniline into halogenated or non-halogenated waste streams based on the primary solvent used [3]. Collect the liquid in a dedicated, leak-proof HDPE container.

  • Solid Waste: Unused or expired powder must remain in its original sealed vial or be transferred to a clearly labeled, chemically compatible solid waste container [3].

  • Contaminated Consumables: Weighing papers, pipette tips, and compromised gloves must be collected in a designated, sealed hazardous waste container (e.g., a poly-lined bin) specifically marked for aniline contamination [3].

Phase 2: EPA-Compliant Labeling
  • Affix a compliant label to the container before the first drop of waste is added to establish a self-validating tracking system [6].

  • The label must explicitly state "HAZARDOUS WASTE" [6].

  • List all constituents by their full chemical names (e.g., "3-[(Oxolan-2-ylmethoxy)methyl]aniline", "Dichloromethane"). Do not use abbreviations or structural formulas, and include the estimated percentage composition of each component [4, 6].

Phase 3: Satellite Accumulation Area (SAA) Management
  • Store the labeled container in a designated SAA at or near the point of generation [6].

  • Place the primary container inside a secondary containment bin (e.g., a Nalgene/polypropylene tub) to capture any accidental leaks [3, 4].

  • Ensure the container is tightly capped at all times unless actively adding waste [6].

  • Submit a waste pickup request to your institution's Environmental Health and Safety (EH&S) department before the SAA volume limits are reached[2, 6]. Never dispose of aniline waste down the drain [3, 4].

Spill Management & Decontamination Workflows

Critical Warning: Do not use sodium hypochlorite (bleach) to decontaminate aniline spills, as the oxidative reaction can generate highly toxic chlorinated aniline byproducts.

Small Spill Protocol (< 50 mL or < 5 g):

  • Evacuate & Isolate: Alert nearby colleagues and secure the immediate area [2, 3].

  • Verify PPE: Ensure you are wearing chemical splash goggles, a fully-buttoned lab coat, and Butyl/Viton gloves [2, 4].

  • Containment: Cover the spill with an inert, dry absorbent material such as vermiculite, dry sand, or earth [2, 3]. Do not use combustible absorbents like sawdust.

  • Collection: Carefully sweep the absorbed material using a non-sparking tool and place it into a labeled hazardous waste bag or container [2, 4].

  • Decontamination: Wash the affected surface with an appropriate compatible solvent (e.g., ethanol or a mild detergent solution), collecting all wash liquids as hazardous waste[3, 4].

Large Spill Protocol (> 50 mL or > 5 g):

  • Immediately evacuate the laboratory and close all doors [2, 3].

  • Activate the laboratory exhaust or fume hoods if safe to do so, but avoid breathing vapors [3].

  • Contact your institution's EH&S emergency response team or dial emergency services (911) [2, 6]. Do not attempt to clean a large aniline spill without specialized respiratory protection (e.g., a NIOSH-approved respirator with organic vapor cartridges)[3, 4].

Disposal Decision Pathway

G Start Waste Generation: 3-[(Oxolan-2-ylmethoxy)methyl]aniline State Determine Physical State of Waste Start->State Liquid Liquid Solutions (e.g., Reaction Mixtures) State->Liquid Solid Solid Powder (Unused/Expired) State->Solid Consumables Contaminated Consumables (Tips, Gloves, Wipes) State->Consumables LiqContainer Segregate by Solvent (Halogenated vs. Non-Halogenated) Use HDPE Container Liquid->LiqContainer SolContainer Seal in Original Vial or Compatible Solid Bin Solid->SolContainer ConContainer Double-Bag or Designated Solid Waste Bin Consumables->ConContainer Labeling Apply EPA-Compliant Label: "HAZARDOUS WASTE" List all constituents LiqContainer->Labeling SolContainer->Labeling ConContainer->Labeling SAA Store in Satellite Accumulation Area (SAA) with Secondary Containment Labeling->SAA EHS Schedule EH&S Pickup (Strictly NO Drain Disposal) SAA->EHS

Figure 1: Decision-making pathway for the segregation and disposal of aniline derivative waste.

References

  • Molaid. "3-[(Oxolan-2-ylmethoxy)methyl]aniline | 927803-13-2". URL: [Link]

  • Washington State University. "Standard Operating Procedure: Aniline". URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 8131: Aniline and Selected Derivatives by Gas Chromatography". URL: [Link]

  • Purdue Engineering. "Guidelines: Handling and Disposal of Chemicals". URL: [Link]

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